acetic acid;chromium
Description
Significance of Chromium in Coordination Chemistry and Materials Science
Chromium is a versatile transition metal capable of forming a wide array of coordination complexes due to its ability to exist in multiple oxidation states, ranging from -4 to +6. ontosight.airsc.org The most common and stable states are +2, +3, and +6. ontosight.aiscirp.orgedubirdie.com This versatility allows for the formation of complexes with diverse geometries and electronic properties, making chromium a valuable element in coordination chemistry. ontosight.aifiveable.me The study of chromium complexes is crucial for advancements in pharmaceuticals, materials science, and catalysis, as different isomers can possess vastly different physical and chemical characteristics. fiveable.me
In materials science, chromium-acetate complexes serve as important precursors for the synthesis of advanced materials. For instance, they are used to create intricate chromium oxide structures for applications in coatings, ceramics, and nanomaterials. imarcgroup.com Their solubility in organic solvents also makes them effective catalysts in organic transformations. imarcgroup.com Furthermore, chromium-based metal-organic frameworks (MOFs), which are crystalline porous materials, have shown significant potential. cd-bioparticles.net One of the most studied examples, MIL-101(Cr), is composed of chromium ions and terephthalic acid ligands and is noted for its high stability, large surface area, and potential applications in gas storage and separation, as well as catalysis. cd-bioparticles.netmdpi.com The encapsulation of trimeric chromium acetate (B1210297) clusters within these frameworks has been shown to enhance propylene (B89431) sorption, highlighting the potential for creating materials with tailored properties. nih.gov
Overview of Chromium Oxidation States in Acetate Ligand Environments
The interaction between chromium and acetate ligands gives rise to complexes with distinct structures and properties, largely dictated by the oxidation state of the chromium ion. The most prevalent oxidation states for chromium in acetate complexes are +2 and +3. edubirdie.comchemeurope.com
Chromium(II) Acetate: Commonly known as chromous acetate, this compound typically exists as a dimer, Cr₂(OAc)₄(H₂O)₂. chemeurope.com Its discovery dates back to 1844 by Eugène-Melchior Péligot. wikipedia.org A remarkable feature of this complex is the presence of a quadruple bond between the two chromium atoms, a concept that was elucidated in 1951. chemeurope.comwikipedia.org This quadruple bond, arising from the overlap of four d-orbitals from each chromium atom, results in a short Cr-Cr distance of approximately 236.2 picometers and accounts for the compound's diamagnetic nature and brick-red color. edubirdie.comchemeurope.com The coordination geometry around each chromium center is octahedral. chemeurope.com The synthesis of chromium(II) acetate is a classic procedure in inorganic chemistry labs, often used to test a chemist's skill due to its high sensitivity to air. wikipedia.orgumb.edu The process typically involves the reduction of a chromium(III) compound with zinc, followed by the addition of sodium acetate to precipitate the bright red chromium(II) acetate. chemeurope.comwikipedia.org
Chromium(III) Acetate: Chromium(III) acetate, or chromic acetate, is another significant complex. imarcgroup.comnih.gov It is used as a precursor for other chromium compounds and finds applications as a catalyst and in the textile industry as a mordant for dyeing. imarcgroup.comprocurementresource.comnih.gov It can exist in various forms, including basic chromium(III) acetate, which is used in calico printing and for fixing certain dyes. nih.gov The synthesis of chromium(III) acetate can be achieved by dissolving chromium(III) hydroxide (B78521) in acetic acid. nih.govechemi.com In some complexes, chromium(III) forms oxo-bridged trimeric clusters, such as [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺. nih.govresearchgate.net These trimeric clusters are known for their stability and can be incorporated into metal-organic frameworks. researchgate.net
Other Oxidation States: While less common in acetate complexes, other oxidation states of chromium are known. For instance, theoretical studies have explored the interaction of Cr(VI) with acetate ligands, suggesting strong coordination. scirp.org However, in environmental and biological systems, Cr(VI) is typically reduced to the more stable Cr(III) state. scirp.org
The properties of chromium-acetate complexes can be fine-tuned by altering the ligands. For example, replacing the water molecules in chromium(II) acetate with other ligands can modify the intermetallic distance and, consequently, the electronic and magnetic properties of the complex. researchgate.net
Historical Context of Chromium-Acetate Research and Emerging Trends
The study of chromium compounds has a long history, with the initial isolation of chromium dating back to 1798. nih.gov The first report of a chromium(II) acetate compound was by Eugène-Melchior Péligot in 1844, which was later identified as the dimeric Cr₂(OAc)₄(H₂O)₂. chemeurope.comwikipedia.org A significant milestone in understanding these complexes was the structural elucidation of this dimer in 1951, which revealed the unusual quadruple bond between the chromium atoms. chemeurope.comwikipedia.org
Historically, chromium acetate compounds have been utilized in various industrial applications. Chromium(III) acetate has been employed as a mordant in the textile industry for dyeing and printing, in leather tanning, and as a catalyst. imarcgroup.comprocurementresource.comnih.gov The global market for chromium acetate continues to be driven by these applications, particularly in the textile and chemical industries. procurementresource.comdataintelo.com
Emerging Trends:
Current research is focused on exploring new applications for chromium-acetate complexes, driven by advancements in materials science and a growing emphasis on sustainability.
Catalysis: There is a strong interest in developing more efficient catalytic processes. Chromium acetate's role as a catalyst for organic transformations is crucial, and it is also used as a precursor for synthesizing specialized catalysts. imarcgroup.com For example, chromium-based catalysts are used in olefin polymerization and have been investigated for various organic reactions. rsc.orgscispace.com
Advanced Materials: The use of chromium acetate as a precursor for creating sophisticated materials is a significant trend. imarcgroup.com This includes the synthesis of chromium-based metal-organic frameworks (MOFs) with high stability and porosity for applications in gas storage, separation, and catalysis. cd-bioparticles.netmdpi.com Recent research has demonstrated the encapsulation of trimeric chromium acetate clusters within MOFs to create materials with enhanced properties. nih.gov
Functional Textiles and Coatings: The demand for functional textiles with improved properties has propelled the use of chromium acetate as a mordant for dye fixation. imarcgroup.com Additionally, its corrosion-inhibiting properties are being explored for use in the automotive and infrastructure sectors. imarcgroup.com
Water Treatment: An emerging application for chromium acetate is in advanced water treatment technologies to remove contaminants and improve water quality. dataintelo.com
The synergy between the demand for sustainable practices, material advancements, and evolving industrial needs continues to drive innovation in the field of chromium-acetate research. imarcgroup.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12CrO6 |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
acetic acid;chromium |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
RNYGFMAGXOZVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Cr] |
Origin of Product |
United States |
Synthetic Methodologies for Chromium Acetate Compounds
Synthesis of Dimeric Chromium(II) Acetate (B1210297) Derivatives
Dimeric chromium(II) acetate, formally known as chromium(II) acetate hydrate (B1144303) (Cr₂(CH₃CO₂)₄(H₂O)₂), is a cornerstone of chromium chemistry, notable for its distinctive brick-red color and the presence of a Cr-Cr quadruple bond. core.ac.ukslideshare.net Its synthesis and the preparation of its derivatives are fundamental exercises in inorganic preparative chemistry, demanding meticulous technique due to the high sensitivity of the chromium(II) ion to oxidation. researchgate.net
Reduction Pathways from Higher Oxidation State Chromium Precursors
The most common route to chromium(II) acetate begins with the reduction of a chromium(III) or chromium(VI) compound. core.ac.ukresearchgate.net A typical laboratory-scale synthesis involves the reduction of an aqueous solution of a Cr(III) salt, such as chromium(III) chloride, using a strong reducing agent. slideshare.netacs.org Zinc metal is frequently employed for this purpose. core.ac.ukwikipedia.org
2 Cr³⁺(aq) + Zn(s) → 2 Cr²⁺(aq) + Zn²⁺(aq)
2 Cr²⁺(aq) + 4 CH₃CO₂⁻(aq) + 2 H₂O(l) → Cr₂(CH₃CO₂)₄(H₂O)₂(s)
The synthesis is notoriously sensitive to atmospheric oxygen, which can readily oxidize the Cr(II) back to Cr(III), indicated by a discoloration of the product. core.ac.uk Therefore, the entire procedure must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. researchgate.net
| Precursor | Reducing Agent | Key Observations | Product |
| Chromium(III) Chloride | Zinc Metal | Solution turns from green to blue | Chromium(II) Acetate Dihydrate |
| Potassium Dichromate | Zinc Metal | Solution changes from orange to green, then to blue | Chromium(II) Acetate Dihydrate |
Ligand Exchange Reactions in Anhydrous Environments
Anhydrous derivatives of chromium(II) acetate can be prepared, which are often used as starting materials for other chromium(II) compounds. e-asct.org The synthesis of these anhydrous complexes and their adducts can be achieved through ligand exchange reactions, typically starting from the hydrated chromium(II) acetate or by using alternative chromium precursors in non-aqueous, anhydrous solvents.
A straightforward method involves heating the dihydrate form, Cr₂(OAc)₄(H₂O)₂, to around 100°C under vacuum to remove the coordinated water molecules, yielding the brown, highly oxygen-sensitive anhydrous chromium(II) acetate, Cr₂(OAc)₄. researchgate.net
Another versatile route to anhydrous chromium(II) carboxylates starts from chromocene (B72048), Cr(C₅H₅)₂. The reaction of chromocene with a carboxylic acid results in the formation of the anhydrous dimeric chromium(II) carboxylate and cyclopentadiene. This method is advantageous as it directly produces anhydrous derivatives. e-asct.org
4 RCO₂H + 2 Cr(C₅H₅)₂ → Cr₂(O₂CR)₄ + 4 C₅H₆
The synthesis of axially coordinated chromium(II) acetates, Cr₂(OAc)₄L₂, where L is a new ligand, is often accomplished by dissolving anhydrous chromium(II) acetate in a degassed solvent of the desired ligand. rhhz.netresearchgate.net The dissolution process itself leads to the coordination of the solvent molecules to the axial positions of the chromium dimer. researchgate.netnist.gov The selection of the ligand (L) can influence the physicochemical properties of the complex, including the Cr-Cr bond distance. rhhz.net The success of these syntheses hinges on the effective removal of dissolved oxygen from the ligand solvent to prevent the oxidation of the sensitive Cr(II) center. researchgate.net
| Starting Material | Reagent/Solvent | Environment | Product |
| Cr₂(OAc)₄(H₂O)₂ | Heat (100°C) | Vacuum | Anhydrous Cr₂(OAc)₄ |
| Chromocene | Carboxylic Acid (RCO₂H) | Anhydrous | Anhydrous Cr₂(O₂CR)₄ |
| Anhydrous Cr₂(OAc)₄ | Degassed Ligand Solvent (L) | Anhydrous, Inert Atmosphere | Cr₂(OAc)₄L₂ |
Novel Vapor Diffusion Synthesis Techniques for Axial Ligand Coordination
A recently developed method for the gram-scale synthesis of high-quality chromium(II) acetate with axial ligands is Ligand Vapor Diffusion (LVD). nist.gov This technique offers a significant improvement over traditional solution-based methods, which often suffer from low yields and require stringent degassing procedures. nist.gov
In the LVD method, anhydrous chromium(II) acetate crystals are exposed to the vapor of a chosen ligand without being dissolved in it. nist.gov The setup typically involves placing the anhydrous Cr₂(OAc)₄ powder in an outer vessel, while the liquid ligand is placed in a separate inner vessel. The entire system is sealed and gently heated. The ligand evaporates, and its vapor diffuses and comes into contact with the surface of the chromium(II) acetate crystals. nist.gov Upon contact, the ligand molecules coordinate to the axial positions of the chromium atoms. nist.gov
This interfacial diffusion process drives the coordination reaction, leading to the formation of the desired Cr₂(OAc)₄L₂ complex with a nearly 100% yield and high purity, as confirmed by powder X-ray diffraction. nist.gov The LVD method is advantageous because it avoids the need for solvent degassing and can be completed within a few hours, making it a more convenient and efficient route for preparing a variety of axially-ligated chromium(II) acetate complexes. nist.gov
| Technique | Description | Advantages |
| Ligand Vapor Diffusion (LVD) | Anhydrous Cr₂(OAc)₄ powder is exposed to ligand vapor in a sealed system. | High yield (~100%), high purity, no solvent degassing required, gram-scale synthesis. nist.gov |
Stereoselective Synthesis of Chromium(II) Acetate Complexes
The direct stereoselective synthesis of chiral chromium(II) acetate complexes is not a widely reported field of study in the reviewed literature. Research in the area of chromium-catalyzed asymmetric synthesis primarily focuses on using chromium(II) species, sometimes derived from chromium(II) acetate, as catalysts for stereoselective transformations in organic chemistry. For instance, chromium(II) complexes with chiral ligands, such as those derived from amino acids, have been employed for the asymmetric reduction of carbon-nitrogen double bonds and other prochiral substrates. Similarly, chiral chromium catalysts have been developed for highly enantioselective allylations of aldehydes.
These applications, however, utilize a chiral ligand to induce stereoselectivity in a reaction mediated by the chromium center, rather than involving the synthesis of an inherently chiral dimeric chromium(II) acetate framework itself. The synthesis of chromium(II) acetate typically results in the well-known paddlewheel structure with D₄h symmetry, which is achiral. researchgate.net While complexes with chiral carboxylate ligands could theoretically be synthesized, specific methodologies focusing on the stereoselective assembly of such chromium(II) acetate complexes are not extensively documented.
Synthesis of Trinuclear and Polynuclear Chromium(III) Acetate Clusters
Chromium(III) readily forms stable, oxo-centered trinuclear and polynuclear acetate clusters. These compounds are of interest for their magnetic properties and their potential applications in catalysis and materials science.
Hydrolysis-Condensation Routes from Chromium(III) Salts
The synthesis of trinuclear chromium(III) acetate clusters typically proceeds through the hydrolysis and condensation of chromium(III) salts in the presence of acetic acid. The general formula for these clusters is [Cr₃O(O₂CCH₃)₆L₃]ⁿ⁺, where L is a neutral terminal ligand, commonly water.
A common preparative method involves reacting a chromium(III) salt, such as chromium(III) nitrate (B79036) nonahydrate, with glacial acetic acid. The reaction mixture is often heated or refluxed to promote the formation of the oxo-centered trinuclear core. In this structure, a central oxygen atom is connected to three chromium(III) atoms, which form an equilateral triangle. Six bridging acetate ligands span the edges of this triangle, and each chromium atom is typically coordinated by a terminal ligand, such as a water molecule, completing its octahedral coordination sphere.
The synthesis can also be achieved by starting with freshly precipitated chromium(III) hydroxide (B78521). The moist hydroxide is dissolved in glacial acetic acid, and the resulting solution is evaporated to yield the crystalline product. The reaction conditions, such as the molar ratio of the chromium salt to acetic acid and the refluxing time, can be varied to optimize the yield of the desired trinuclear complex.
| Chromium(III) Source | Reagents | Key Structural Feature | General Formula |
| Chromium(III) Nitrate | Glacial Acetic Acid | Oxo-centered Cr₃ triangle with bridging acetates | [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ |
| Chromium(III) Hydroxide | Glacial Acetic Acid | Oxo-centered Cr₃ triangle with bridging acetates | [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ |
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal methods are increasingly employed for the synthesis of chromium-acetate-containing compounds, offering control over crystallinity, morphology, and the formation of extended network structures. These techniques involve chemical reactions in solvents (solvothermal) or water (hydrothermal) at temperatures above their boiling points, conducted in sealed vessels called autoclaves.
Hydrothermal synthesis has been utilized to produce various chromium-containing materials where acetate is a reactant or precursor. For instance, the reaction of chromium(II) acetate dihydrate with squaric acid under anaerobic hydrothermal conditions at 150 °C yields a dinuclear chromium(III) complex, Cr₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O. acs.org This method demonstrates the transformation of a chromium(II) acetate starting material into a more complex, oxidized structure. acs.org Similarly, hexagonal sheets of h-Cr₂Se₃ have been synthesized for the first time using a hydrothermal method with chromium acetate and selenium as precursors, highlighting the method's utility in producing high-quality crystalline materials. hep.com.cn The acetate-assisted hydrothermal approach is also effective in synthesizing metal-organic frameworks (MOFs) like MIL-101(Cr), where acetate ions can promote the dissolution of linkers and accelerate nucleation, leading to high purity and small particle sizes. researchgate.netkoreascience.kr
Solvothermal synthesis offers a versatile route to complex chromium(III) acetate structures, including cages and extended networks. By reacting chromium salts, such as chromium acetate or chromium chloride, with various organic ligands in non-aqueous solvents like acetonitrile (B52724) or methanol (B129727), novel multinuclear complexes can be isolated. rsc.orgresearchgate.net For example, the solvothermal reaction of CrCl₃·6H₂O with specific oxime and formate (B1220265) ligands in acetonitrile produces a {Cr(III)₆} extended network. rsc.org Another study demonstrates that in methanol under solvothermal conditions, the nuclearity of the resulting chromium(III) complex can be controlled, yielding either a monomer or a tetramer with a {Cr₄O₄} core. researchgate.net Cr/Co-MOFs have also been synthesized via a solvothermal method using chromium acetate and cobalt chloride hexahydrate as the metal sources. researcher.life
The conditions for these syntheses can be precisely controlled. A typical hydrothermal synthesis might involve placing chromium(II) acetate hydrate and a co-ligand like squaric acid in a Teflon-lined autoclave with degassed deionized water, which is then sealed and heated. acs.org
| Method | Precursors | Solvent | Temperature | Product | Reference |
| Hydrothermal | Chromium(II) acetate hydrate, Squaric acid | Water | 150 °C | Cr₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O | acs.org |
| Hydrothermal | Chromium acetate, Selenium | Not Specified | Not Specified | h-Cr₂Se₃ hexagonal sheets | hep.com.cn |
| Acetate-Assisted Hydrothermal | Cr(NO₃)₃·9H₂O, Terephthalic acid, Lithium acetate | Water | Not Specified | MIL-101(Cr) | researchgate.net |
| Solvothermal | Chromium acetate, Me-saoH₂, NaOH | Acetonitrile | Not Specified | [H₃O][Na₃Cr(III)₆(O)₂(O₂CCH₃)₆(Me-sao)₆(MeCN)]ₙ | rsc.org |
| Solvothermal | CrCl₃(thf)₃, Various ligands | Not Specified | Not Specified | Chromium(III) metal-centered triangle clusters | researchgate.net |
Preparative Methods for Mixed-Ligand Chromium(III) Acetate Complexes (e.g., Oxalate (B1200264), Hydroxy, Sulfate)
Mixed-ligand complexes of chromium(III) acetate incorporate acetate along with other ligands like oxalate, hydroxy, or sulfate (B86663), leading to compounds with diverse structures and properties. The synthesis of these complexes typically involves the reaction of a chromium(III) salt with a combination of the desired ligands in a suitable solvent.
Hydroxy-Containing Complexes: Basic chromium acetates, which contain hydroxide (OH⁻) ligands, are significant industrial chemicals. Chromium(III) acetate hydroxide, with the formula [Cr₂(OH)₃(OAc)₃]₄, is a known coordination complex. wikipedia.org Another basic acetate, Cr(OH)(CH₃COO)₂, can be formed from the reaction of acetic acid with an excess of hydrous chromic oxide. google.com More complex mixed-ligand structures can also be prepared. For example, the complex [Cr(Trp)₂(OH)(H₂O)] was synthesized by reacting a chromium(V) precursor with the amino acid tryptophan, resulting in a hexa-coordinated Cr(III) complex containing a hydroxide ligand. chemmethod.com In another synthesis, refluxing chromium(III) chloride with 2-hydroxy-3-nitro acetophenyl thiosemicarbazone in the presence of sodium acetate yielded a complex where the phenolic proton is deprotonated, indicating chelation through the phenolic oxygen. asianpubs.org
Oxalate-Containing Complexes: Chromium acetate oxalate complexes are a class of coordination compounds where chromium(III) is coordinated to both acetate and oxalate ligands. ontosight.ai The oxalate ligand (C₂O₄²⁻) is a bidentate ligand that chelates the chromium ion. ontosight.ai The synthesis generally involves reacting a chromium salt with sources of acetate and oxalate ions in an aqueous solution. ontosight.ai For example, a series of chromium(III) complexes containing oxalate and other ligands like 4,4'-bipyridine (B149096) or 1,10-phenanthroline (B135089) have been synthesized, demonstrating the use of mononuclear chromium(III) oxalate complexes as "molecular bricks" for building larger, heterometallic structures. researchgate.net The synthesis of a new hybrid salt, (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O, was achieved by the slow evaporation of an aqueous solution containing Cr(NO₃)₃·9H₂O, oxalic acid, and 3,5-dimethylpyrazole. ias.ac.in
Sulfate-Containing Complexes: Mixed-ligand complexes containing both acetate and sulfate are also known. A notable example involves the synthesis of oligomeric ternary metal complexes, including a chromium(III) species, with nitrilotriacetic acid (NTA) and glutamic acid. mdpi.com In this synthesis, starting with basic chromium sulfate, the sulfate moiety acts as a bridging bidentate ligand, connecting different metal centers to form oligomers with octahedral structures. mdpi.com
The synthesis of these complexes often involves straightforward reflux or stirring methods in aqueous or alcoholic solutions. For instance, a Cr(III) mixed-ligand complex containing an acetate group was prepared by refluxing CrCl₃·6H₂O with two different organic ligands in ethanol (B145695), with sodium acetate added to facilitate the coordination of the acetate group. acs.orgnih.gov
| Ligand Type | Chromium Source | Co-Ligands | Method | Resulting Complex Type | Reference |
| Hydroxy | Hydrous chromic oxide | Acetic acid | Reaction in solution | Cr(OH)(CH₃COO)₂ | google.com |
| Hydroxy | K₃[Cr(O₂)₄] | Tryptophan | Stirring at room temp. | [Cr(Trp)₂(OH)(H₂O)] | chemmethod.com |
| Oxalate | Cr(NO₃)₃·9H₂O | Oxalic acid, 3,5-dimethylpyrazole | Slow evaporation | (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | ias.ac.in |
| Sulfate | Basic chromium sulfate | Nitrilotriacetic acid, Glutamic acid | Heating in water | Oligomeric Cr(III) complex with bridging sulfate | mdpi.com |
| Acetate/Other | CrCl₃·6H₂O | N′-acetyl-2-cyanoacetohydrazide, 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide, NaOAc | Reflux in Ethanol | [Cr(OAc)(H₂L¹)(HL²)]·2(OAc) | acs.orgnih.gov |
Industrial Scale Preparation of Chromium(III) Acetate
The industrial production of chromium(III) acetate focuses on cost-effective, scalable, and efficient methods that yield a product of high purity. The primary methods involve direct acid-base reactions and redox-mediated processes.
Direct Reaction of Chromium Oxides/Hydroxides with Acetic Acid
The most common and straightforward industrial method for producing chromium(III) acetate is the direct reaction of a chromium(III) precursor, such as chromium(III) hydroxide (Cr(OH)₃) or chromium(III) oxide (Cr₂O₃), with acetic acid (CH₃COOH). echemi.comsamaterials.com
The reaction with chromium hydroxide involves dissolving freshly prepared hydrous chromic oxide or chromium(III) hydroxide in acetic acid. echemi.comnih.gov The resulting solution is then typically evaporated to crystallize the solid chromium(III) acetate. echemi.comnih.gov This method is widely cited as a standard preparation route. samaterials.comstrategic-metal.com
A more efficient industrial process, outlined in a Chinese patent (CN103288620A), utilizes chromium(III) oxide directly. google.com This method is favored for its scalability and cost-effectiveness, as it replaces more expensive starting materials like chromium sulfate. The process involves reacting chromium oxide with acetic acid in water, in the presence of an initiator like hydrazine (B178648) hydrate. google.com The mixture is heated to facilitate the reaction, leading to the formation of chromium acetate crystals. google.com This approach can achieve high purity levels of over 99% and simplifies waste management.
Redox-Mediated Industrial Syntheses
Redox-mediated syntheses provide an alternative route to chromium(III) acetate, often starting from more readily available but higher oxidation state chromium compounds, such as sodium dichromate (Na₂Cr₂O₇). These methods involve the reduction of chromium(VI) to chromium(III) in the presence of acetic acid.
A common industrial practice involves the reduction of sodium dichromate using a reducing agent like glucose or corn sugar. echemi.comnih.gov This reaction is carried out in the presence of acetic acid, which then forms the acetate salt with the newly formed chromium(III) ions. echemi.com Another synthesis approach involves the reduction of potassium dichromate with a reducing agent in the presence of acetic acid, with optimized conditions including a reaction time of 10 hours and a temperature of 80°C. researchgate.net These redox methods can be less direct than the reaction with Cr(OH)₃ or Cr₂O₃ and may require additional purification steps, but they utilize widely available chromium feedstocks.
Optimization of Reaction Conditions and Stoichiometry for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of industrially produced chromium(III) acetate while minimizing costs and reaction times.
Stoichiometry: The molar ratio of reactants is a critical factor. In the direct synthesis using chromium oxide, a patented method specifies a molar ratio of Acetic acid : Water : Chromium(III) oxide : Initiator as 2 : 30 : (0.5-0.65) : (0.4-1). google.com For a redox synthesis, an optimal molar ratio of acetic acid to potassium dichromate was found to be 24:1 or greater. researchgate.net The use of an initiator, such as hydrazine hydrate, is key in some processes; it acts as both a reducing agent for any residual chromium(VI) and as a reaction accelerator, ensuring a complete and pure product.
Reaction Temperature: Temperature control is essential to balance reaction kinetics and product stability. For the direct reaction of chromium oxide with acetic acid, a temperature range of 70–80 °C is optimal. google.com This range ensures a sufficient reaction rate without causing significant evaporation or degradation of the acetic acid. Lower temperatures would prolong the reaction, while higher temperatures could lead to unwanted side reactions. Similarly, an optimized temperature of 80 °C was identified for a redox-mediated synthesis. researchgate.net
Reaction Time: The duration of the reaction must be sufficient for its completion. In the patented chromium oxide method, a reaction time of 6 hours with stirring is specified. google.com For a redox synthesis, an optimal time of 10 hours was reported. researchgate.net
Post-Reaction Processing: After the reaction, steps such as crystallization, filtration, drying, and screening are necessary to obtain the final product. google.com In the chromium oxide process, the resulting crystals are separated via centrifugation and dried in a ventilated oven to yield the final granular product with a purity exceeding 99%. google.com
The table below summarizes optimized conditions from a patented industrial process.
| Parameter | Value/Ratio | Purpose | Reference |
| Reactants | |||
| Acetic Acid | 100 moles | Reactant | google.com |
| Water | 1500 moles | Solvent | google.com |
| Chromium(III) Oxide | 30 moles | Reactant | google.com |
| Hydrazine Hydrate | 30-40 moles | Initiator/Reducing Agent | google.com |
| Conditions | |||
| Temperature | 70-80 °C | Optimize reaction rate | google.com |
| Time | 6 hours | Ensure reaction completion | google.com |
| Outcome | |||
| Purity | >99% | High-quality product | google.com |
Structural Elucidation and Coordination Chemistry of Chromium Acetate Complexes
Molecular and Supramolecular Architecture of Dimeric Chromium(II) Acetates
Dimeric chromium(II) acetate (B1210297), with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a well-known coordination compound characterized by a significant metal-metal bond. wikipedia.orgchemeurope.comumb.edu Its structure and reactivity have been a subject of considerable interest since its initial synthesis. wikipedia.orgiucr.org
Paddle-Wheel Structure and Metal-Metal Bonding Characterization
The most prominent structural feature of dimeric chromium(II) acetate is its "paddle-wheel" conformation. iucr.orgiucr.orgiucr.orgnih.gov In this arrangement, two chromium atoms are bridged by four acetate ligands. wikipedia.orgchemeurope.comiucr.org Each chromium center is coordinated to four oxygen atoms from the acetate groups in a square planar fashion. The two Cr(O₂CCH₃)₂ units are eclipsed, allowing for the formation of a quadruple bond between the two chromium atoms. wikipedia.orgchemeurope.com This quadruple bond consists of one sigma (σ), two pi (π), and one delta (δ) bond, arising from the overlap of the d-orbitals of the two d⁴ chromium(II) ions. wikipedia.orgchemeurope.comlibretexts.org The presence of this strong metal-metal interaction is evidenced by the short Cr-Cr distance, which is approximately 2.362 Å in the dihydrate form, and its diamagnetic nature. wikipedia.org The anhydrous form exhibits an even shorter Cr-Cr distance of 2.288 Å. wikipedia.org
The formation of this quadruple bond is a defining characteristic of several transition metal complexes and has been a significant area of research. rsc.orgwikipedia.org The strength and length of this bond are sensitive to the nature of the ligands coordinated to the chromium centers. rsc.orgcore.ac.uk
Influence of Axial Ligands (H₂O, THF, NHC) on Coordination Geometry
The coordination sphere of each chromium atom in the dimer is typically completed by an axial ligand, resulting in a square-pyramidal or octahedral geometry around each metal center. wikipedia.orgchemeurope.comiucr.orgiucr.org In the dihydrate, a water molecule occupies one axial position on each chromium atom. wikipedia.orgchemeurope.com These axial ligands play a crucial role in modulating the electronic and structural properties of the complex, including the Cr-Cr bond length. rsc.orgcore.ac.uke-asct.orge-asct.orge-asct.org
The substitution of the axial water ligands with other donor molecules, such as tetrahydrofuran (B95107) (THF) or N-heterocyclic carbenes (NHCs), leads to the formation of new complexes with altered properties. iucr.orgiucr.orgiucr.orgnih.gov For instance, the recrystallization of anhydrous chromium(II) acetate from hot THF yields [Cr₂(OAc)₄(THF)₂], where THF molecules occupy the axial positions. iucr.org In this complex, each chromium(II) atom exhibits a square-pyramidal coordination environment. iucr.org
The coordination of stronger Lewis bases, such as NHCs, to the axial positions results in a significant lengthening of the Cr-Cr bond. iucr.orgcore.ac.uk This is attributed to the donation of electron density from the axial ligand into the σ* antibonding orbital of the Cr-Cr bond. core.ac.uk For example, the Cr-Cr distances in [Cr₂(OAc)₄(IDipp)₂]·2THF and [Cr₂(OAc)₄(IMes)₂] are 2.5308(6) Å and 2.5284(9) Å, respectively, which are notably longer than in the dihydrate. iucr.org The coordination of these bulky NHC ligands also leads to a square-pyramidal geometry at the chromium centers. iucr.orgiucr.orgnih.gov
Table 1: Comparison of Cr-Cr Bond Distances with Different Axial Ligands
| Compound | Axial Ligand | Cr-Cr Distance (Å) | Reference |
| [Cr₂(OAc)₄(H₂O)₂] | H₂O | 2.362 ± 0.1 | wikipedia.org |
| [Cr₂(OAc)₄] | None | 2.288 | wikipedia.org |
| [Cr₂(OAc)₄(THF)₂] | THF | 2.3242 (6) | researchgate.net |
| [Cr₂(OAc)₄(IDipp)₂]·2THF | IDipp (NHC) | 2.5308 (6) | iucr.org |
| [Cr₂(OAc)₄(IMes)₂] | IMes (NHC) | 2.5284 (9) | iucr.org |
Structural Characteristics of Trinuclear Chromium(III) Oxo-Acetate Clusters
Trinuclear oxo-centered metal carboxylates represent another significant class of chromium-acetate complexes. These clusters typically have the general formula [M₃O(O₂CR)₆L₃]ⁿ⁺, where M is a metal ion, O₂CR is a carboxylate ligand, and L is a neutral terminal ligand. mdpi.comgla.ac.uk
Central μ₃-Oxo Bridge Topology
A defining feature of these clusters is the presence of a central oxygen atom that bridges three chromium(III) ions, forming a μ₃-oxo bridge. researchgate.netrsc.orgasianpubs.orgresearchgate.net This arrangement results in a triangular array of metal atoms. researchgate.netrsc.orgasianpubs.org The three chromium atoms are situated at the vertices of a nearly equilateral triangle with the central oxygen atom located near the plane of the metal ions. mst.edu This core structure is a common motif in the chemistry of many transition metals. mdpi.comnottingham.ac.uk The bridging carboxylate ligands span the edges of this triangle, further stabilizing the cluster. researchgate.netrsc.org
Octahedral Coordination Environment of Chromium(III) Centers
In these trinuclear clusters, each chromium(III) ion is typically in an octahedral coordination environment. asianpubs.orgresearchgate.net The coordination sphere of each chromium atom is completed by oxygen atoms from the central μ₃-oxo bridge, the bridging acetate ligands, and terminal ligands, which are often water molecules or other neutral donors. rsc.orgasianpubs.orgresearchgate.net The terminal ligands occupy the coordination sites trans to the central oxygen atom. rsc.org The specific nature of the terminal ligands can be varied through substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties. researchgate.netnih.govosti.govresearchgate.net For example, the water ligands in [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ can be substituted by other ligands like pyridine (B92270) or flavonoids. mst.eduresearchgate.netnih.govosti.govresearchgate.net
Table 2: Coordination Details of a Trinuclear Chromium(III) Oxo-Acetate Cluster
| Feature | Description | Reference |
| Central Core | A μ₃-oxo bridge connects three Cr(III) ions in a triangular arrangement. | researchgate.netrsc.org |
| Bridging Ligands | Six acetate groups bridge the pairs of Cr(III) ions. | researchgate.netrsc.org |
| Terminal Ligands | Three terminal ligands (e.g., H₂O, pyridine) complete the coordination sphere of each Cr(III) ion. | rsc.orgmst.edu |
| Cr(III) Coordination Geometry | Each chromium(III) center exhibits an octahedral geometry. | asianpubs.orgresearchgate.net |
Variability in Ligand Bridges and Peripheral Coordination
The structural diversity of chromium-acetate complexes is profoundly influenced by the nature of the bridging ligands and the identity of ligands occupying peripheral or axial coordination sites.
For Chromium(II) acetate , the most iconic structure is the dinuclear "paddlewheel" complex, [Cr₂(CH₃CO₂)₄(H₂O)₂]. wikipedia.org In this arrangement, four acetate anions act as bridging ligands (μ₂-OAc), spanning the two chromium atoms. wikipedia.org Each chromium atom is coordinated to four oxygen atoms from these acetate bridges in a square planar fashion. wikipedia.orgchemeurope.com The coordination sphere is completed by a peripheral ligand in the axial position—typically a water molecule—and the other chromium atom, to which it is joined by a remarkable quadruple bond. wikipedia.orgchemeurope.com This results in a square-pyramidal or, considering the Cr-Cr bond, a distorted octahedral geometry at each metal center. wikipedia.orgiucr.org
The peripheral axial ligands are not limited to water. A variety of other ligands (L) can occupy these sites to form complexes of the general formula Cr₂(OAc)₄L₂, significantly influencing the properties of the complex. e-asct.org Examples of such axial ligands include methanol (B129727) (MeOH) and pyridine (py). rsc.org The Lewis basicity of these axial ligands can alter the electronic and vibrational properties of the Cr-Cr quadruple bond. e-asct.orgrsc.org Even in the anhydrous form, which lacks distinct axial ligands, weak coordination interactions occur between a chromium atom and an oxygen from the acetoxy group of an adjacent molecule in the crystal lattice. e-asct.orge-asct.org
In contrast, Chromium(III) acetate typically exists as a trinuclear cluster, commonly referred to as "basic chromium acetate." wikipedia.org The core of this complex is the cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org The structure features three Cr(III) centers linked by a central, triply bridging oxo ligand (μ₃-O). wikipedia.orgiucr.org Additionally, six acetate groups act as bridging ligands (μ₂-OAc), each spanning two of the three chromium atoms. wikipedia.orgacs.org The octahedral coordination sphere of each Cr(III) ion is completed by a terminal (peripheral) water molecule. iucr.orgacs.org These peripheral water ligands can be substituted by other donor molecules, such as the flavonoid primuletin, which can coordinate in either a monodentate or a more stable bidentate fashion, in the latter case displacing one of the acetate bridges to a monodentate coordination mode. mdpi.com
Polymorphism and Crystallographic Studies of Chromium-Acetate Complexes
Chromium-acetate complexes exhibit polymorphism, crystallizing in different solid-state structures depending on factors like the presence of solvent molecules and crystallization conditions.
Anhydrous chromium(II) acetate (Cr₂(OAc)₄) crystallizes in a triclinic unit cell with the space group P-1. rsc.org In the solid state, these dinuclear paddlewheel units form one-dimensional chains. acs.org The dihydrate, [Cr₂(OAc)₄(H₂O)₂] , adopts a different crystal structure, which is reported to be monoclinic. chemeurope.com The substitution of the axial water ligands with other groups leads to further crystallographic variations. For instance, complexes with methanol and pyridine as axial ligands have been characterized by single-crystal X-ray diffraction, each with unique unit cell parameters. rsc.org
Basic chromium(III) acetate also displays structural variability in its crystalline salts. The chloride salt, with the formula [OCr₃(CH₃COO)₆·3H₂O]⁺Cl⁻·6H₂O, has been reported to crystallize in an orthorhombic system with the space group P2₁2₁2. iucr.orgresearchgate.net Another study of a similar compound reported a monoclinic crystal system with the space group C2/c, indicating the existence of different polymorphs or solvatomorphs. researchgate.net
The table below summarizes key crystallographic data for several chromium-acetate complexes.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Anhydrous Chromium(II) Acetate | Cr₂(OAc)₄ | Triclinic | P-1 | a = 7.583 Å, b = 8.688 Å, c = 5.178 Å, α = 111.16°, β = 95.77°, γ = 98.16° | rsc.org |
| Chromium(II) Acetate Dihydrate | [Cr₂(OAc)₄(H₂O)₂] | Monoclinic | - | - | chemeurope.com |
| Basic Chromium(III) Acetate Chloride Hexahydrate | [Cr₃O(OAc)₆(H₂O)₃]Cl·6H₂O | Orthorhombic | P2₁2₁2 | - | iucr.orgresearchgate.net |
| Basic Chromium(III) Acetate Complex | [OCr₃(OAc)₆·3H₂O]⁺Cl⁻·6H₂O | Monoclinic | C2/c | - | researchgate.net |
Advanced Spectroscopic and Characterization Techniques for Chromium Acetate Research
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding between the chromium metal center and the acetate (B1210297) ligands. These complementary methods are sensitive to different types of molecular vibrations. acs.org
In the analysis of chromium-acetate complexes, IR spectroscopy is frequently used to identify the coordination mode of the carboxylate groups. For instance, in trinuclear chromium(III) acetate complexes, the presence of bridging acetate ligands is confirmed by characteristic symmetric and asymmetric OCO stretching frequencies. capes.gov.br The analysis of a series of trinuclear 'basic' acetates of chromium(III) and other transition metals has allowed for the detailed assignment of vibrational modes of the central M₃O core and the surrounding MO₄ units. capes.gov.br In a study of a trinuclear oxo-centered chromium(III) complex with a primuletin ligand, the downshift of the carbonyl stretching mode of the primuletin ligand upon coordination to Cr(III) confirmed the involvement of the carbonyl oxygen in metal binding. nih.gov Furthermore, low-frequency vibrations in the 600–400 cm⁻¹ region are characteristic of the trinuclear Cr₃O unit, indicating the preservation of this core upon coordination. nih.gov
Raman spectroscopy offers valuable insights, particularly into the metal-metal bonding of dinuclear chromium(II) acetate. The Cr-Cr quadruple bond in Cr₂(OAc)₄(H₂O)₂ gives rise to distinct Raman signals. rsc.org Bands around 550 cm⁻¹ and 350 cm⁻¹ have been assigned to the Cr-Cr stretching and twisting/bending modes, respectively. rsc.org Research has shown that the Raman peaks corresponding to the Cr-Cr quadruple bond in Cr₂(OAc)₄L₂ (where L is an axial ligand) are red-shifted as the basicity of the axial ligand increases. rsc.orgresearchgate.net This shift provides direct evidence of the influence of the axial ligand on the strength of the metal-metal bond.
| Technique | Application in Chromium-Acetate Research | Key Findings |
| Infrared (IR) Spectroscopy | Elucidation of ligand coordination modes, identification of functional groups. acs.org | Confirmed bridging nature of acetate ligands in trinuclear complexes. capes.gov.br Observed shifts in carbonyl frequencies upon coordination. nih.gov |
| Raman Spectroscopy | Analysis of metal-metal bonding, particularly the Cr-Cr quadruple bond. rsc.org | Identified Cr-Cr stretching and bending modes. rsc.org Demonstrated red-shift of Cr-Cr stretching frequency with increasing axial ligand basicity. rsc.orgresearchgate.net |
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is instrumental in investigating the electronic structure of chromium-acetate complexes by probing the d-d electronic transitions. illinois.edu The color of these complexes arises from these transitions. wikipedia.org
For chromium(III) complexes, which are typically octahedral, UV-Vis spectra can be used to determine the ligand field splitting parameter. illinois.edu The spectra of Cr(III) acetate solutions exhibit changes over time, which are influenced by temperature and concentration, allowing for kinetic studies. researchgate.netlibis.betandfonline.com In a study of a trinuclear chromium(III) complex with a primuletin ligand, UV-Vis spectroscopy was used alongside other techniques to characterize the new compound. osti.gov The UV-Vis spectra of Cr(III) complexes with isoindoline-based ligands showed a red-shift of the ligand-based absorption bands upon coordination, indicating successful complexation. cardiff.ac.uk
In the case of dinuclear chromium(II) acetate, which possesses a Cr-Cr quadruple bond, the electronic structure is of particular interest. wikipedia.orgchemeurope.com The UV-Vis spectra of Cr(II) acetate solutions are comparatively stable over time compared to their Cr(III) counterparts. libis.betandfonline.com The transitions observed in the visible and near-infrared regions are typically d-d transitions, which are relatively weak. nih.gov
| Chromium Oxidation State | Typical Coordination | Key UV-Vis Spectral Features |
| Cr(III) | Octahedral anl.gov | Bands corresponding to d-d transitions, sensitive to ligand environment. illinois.edu |
| Cr(II) (dinuclear) | Quadruple Cr-Cr bond wikipedia.orgchemeurope.com | Relatively stable spectra, characteristic d-d transitions. libis.betandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for studying the behavior of chromium-acetate complexes in solution. researchgate.net ¹H NMR, in particular, can monitor changes in the chemical environment of the acetate and other ligands over time. researchgate.netlibis.be
Studies on aqueous solutions of Cr(II) and Cr(III) acetate have shown that both temperature and concentration govern the changes observed in their ¹H NMR spectra. libis.betandfonline.com Cr(II) acetate solutions, while having relatively stable UV-Vis spectra, undergo the most significant changes in their ¹H NMR spectra over time. researchgate.netlibis.be This suggests dynamic processes occurring in solution. For Cr(III) acetate solutions, ¹H NMR has been used to monitor their kinetics, revealing a dependence on temperature and concentration. researchgate.nettandfonline.com
It is important to note that the paramagnetic nature of many chromium complexes can pose challenges for NMR spectroscopy, often leading to broad peaks due to short spin-lattice relaxation times. wikipedia.org However, this property can be advantageous in certain applications. For instance, paramagnetic chromium(III) acetylacetonate (B107027) is used as a relaxation agent in ¹³C NMR to reduce relaxation times and improve signal intensity, especially for quaternary carbons. wikipedia.org
A new trinuclear oxo-centered chromium(III) complex was characterized using various techniques including ¹H-NMR. nih.govosti.gov
X-ray Diffraction Methodologies
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. Both single-crystal and powder XRD are extensively used in the study of chromium-acetate complexes.
Single Crystal X-ray Diffraction for Absolute Structure Determination
For chromium(II) acetate dihydrate, Cr₂(OAc)₄(H₂O)₂, SCXRD has been fundamental in establishing its dimeric structure with a quadruple bond between the two chromium atoms. wikipedia.orgchemeurope.com The structure reveals that each chromium atom is octahedrally coordinated by four oxygen atoms from the bridging acetate ligands, one water molecule in an axial position, and the other chromium atom. wikipedia.orgchemeurope.com The Cr-Cr bond distance is a key parameter obtained from SCXRD, and studies have shown that it is influenced by the nature of the axial ligands. rsc.orgresearchgate.net For example, the Cr-Cr distance increases with the increasing Lewis basicity of the axial ligand. rsc.org
SCXRD has also been used to characterize trinuclear chromium(III) acetate clusters, revealing a structure where three chromium(III) ions are linked by a central oxygen ion and bridging acetate groups. researchgate.net
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. ncl.ac.ukresearchgate.net It is particularly useful when single crystals suitable for SCXRD cannot be obtained. researchgate.net
In the synthesis of chromium(II) acetate, PXRD is used to confirm the identity of the product by comparing the experimental diffraction pattern with a calculated pattern from known crystallographic data. rsc.org It has been used to verify the successful synthesis of anhydrous Cr₂(OAc)₄. rsc.org PXRD is also valuable for monitoring solid-state reactions. For instance, the coordination of water vapor to anhydrous chromium(II) acetate to form the dihydrate has been followed by observing the gradual change in the PXRD patterns over time. e-asct.org This allows for the determination of reaction completeness and the identification of any intermediate phases. e-asct.org
| X-ray Diffraction Technique | Primary Application | Information Obtained | Example |
| Single Crystal X-ray Diffraction (SCXRD) | Absolute structure determination of single crystals. researchgate.net | Precise bond lengths, bond angles, molecular geometry. researchgate.net | Determination of the Cr-Cr quadruple bond length in Cr₂(OAc)₄(H₂O)₂. wikipedia.orgchemeurope.com |
| Powder X-ray Diffraction (PXRD) | Phase identification and purity assessment of polycrystalline samples. ncl.ac.uk | Crystalline phase composition, monitoring of solid-state reactions. e-asct.org | Confirming the synthesis of anhydrous Cr₂(OAc)₄ and following its hydration. rsc.orge-asct.org |
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Cluster Integrity and Composition
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information on the molecular weight and composition of a sample. ekb.eg Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing large, thermally labile molecules like chromium-acetate clusters, as they can generate gas-phase ions without significant fragmentation. nih.gov
ESI-MS has been successfully employed to characterize trinuclear oxo-centered chromium(III) complexes. nih.govosti.gov In a study of a new trinuclear chromium(III) complex with a primuletin ligand, ESI-MS was used in positive mode to help elucidate the molecular structure of the product. nih.gov The results confirmed that the trinuclear Cr₃O cluster core remained intact upon complexation with the flavonoid ligand. nih.gov
MALDI-Time of Flight (TOF) MS is another valuable technique in this field. It is known for its ability to analyze large biomolecules and synthetic polymers, and its application can be extended to coordination complexes. beilstein-journals.org While specific examples of MALDI-TOF MS for chromium-acetate are less common in the provided context, the technique's ability to handle large, non-volatile molecules makes it a promising tool for verifying the integrity and composition of chromium-acetate clusters, especially larger or more complex assemblies.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Chromium Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. researchgate.net It provides detailed information about the electronic structure, local environment, and symmetry of paramagnetic centers. researchgate.netresearchgate.net In the context of chromium acetate, EPR is particularly valuable for characterizing paramagnetic chromium species, most commonly chromium(III).
The Cr(III) ion has a d³ electron configuration, resulting in a spin state of S = 3/2. EPR studies of Cr(III) complexes, including those with acetate ligands, are often interpreted using a spin Hamiltonian. This Hamiltonian includes terms for the electron Zeeman interaction (described by the g-tensor), the zero-field splitting (ZFS), and hyperfine interactions. msu.edu The ZFS parameters, D (axial) and E (rhombic), are particularly sensitive to the symmetry of the coordination environment around the chromium ion. msu.edu
In studies of Cr(III) complexes in various coordination environments, EPR spectra typically yield g-values close to 1.98. msu.edu For instance, research on tris(acetylacetonato)chromium(III), a compound related to chromium acetate, showed g-values around 1.98, with a |D| value of approximately 0.6 cm⁻¹ and an |E| value of 0.015 cm⁻¹ at low temperatures. msu.edu The observation of hyperfine interactions with the ⁵³Cr isotope (I=3/2) can provide further insight into the electronic structure. msu.edu
EPR spectroscopy has also been instrumental in studying chromium species in different oxidation states supported on materials like silica (B1680970). For example, when chromium(III) acetate is supported on silica and activated, Cr(V) species can be formed. These species give rise to characteristic EPR signals, often with g-values such as g₁ = 1.956 and g⟂ = 1.978, which are indicative of Cr(V) in a specific coordination environment. rsc.org The ability to detect different oxidation states, such as Cr(I), Cr(III), and Cr(V), is crucial for understanding the mechanisms of chromium-based catalysts. researchgate.net
The characteristics of the EPR signal can reveal significant details about the structure. For instance, the presence of signals at specific g-values like g = 3.93 and g = 3.29 can be attributed to isolated Cr³⁺ ions in octahedral sites, while signals around g = 1.90 may indicate coupled Cr³⁺-Cr³⁺ pairs. researchgate.net The precise g-values and ZFS parameters are highly dependent on the specific ligands and the geometry of the complex.
Table 1: Representative EPR Parameters for Paramagnetic Chromium Species
| Chromium Species | Host/Matrix | g-value(s) | Zero-Field Splitting (ZFS) Parameters | Reference |
|---|---|---|---|---|
| Cr(III) | Tris(acetylacetonato)chromium(III) | ~1.98 | |D| ≈ 0.6 cm⁻¹, |E| ≈ 0.015 cm⁻¹ | msu.edu |
| Cr(V) | Silica Support (from Cr(III) acetate precursor) | g₁ = 1.956, g⟂ = 1.978 | Not specified | rsc.org |
| Cr(III) | Na₂CaHf₂Ge₃O₁₂ crystal | g = 3.93, 3.29 (isolated), g = 1.90 (paired) | Not specified | researchgate.net |
| Cr(III) | Tris(ethylenediamine)chromium(III) thiocyanate | g_iso ≈ 1.98 | D = 0.75 cm⁻¹ | tdl.org |
Thermal Analysis (TG-DTA) for Decomposition Pathways and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for investigating the thermal stability and decomposition pathways of chromium acetate complexes. tdl.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic processes. tdl.orgmdpi.com
The thermal decomposition of hydrated chromium(III) acetate typically occurs in multiple, distinct stages. The initial stage involves dehydration, where coordinated and/or lattice water molecules are removed. This process is generally observed as an endothermic peak in the DTA curve, accompanied by a corresponding mass loss in the TGA curve. For example, in related chromium carboxylate hydrates, dehydration can occur in one or more steps at temperatures below 200°C. For instance, Cr(N₂H₃COO)₃·3H₂O shows two endothermic peaks at 90°C and 120°C for the loss of its three water molecules. ias.ac.in
Following dehydration, the anhydrous chromium acetate complex undergoes further decomposition at higher temperatures. This stage involves the breakdown of the acetate ligands. Research on basic chromium(III) acetate supported on silica showed a decomposition temperature of 299°C. researchgate.net The decomposition of the organic portion of the complex is often a complex process involving multiple steps and can be either exothermic or endothermic, depending on the atmosphere (e.g., inert or oxidative). researchgate.net
The final stage of decomposition typically results in the formation of a stable metal oxide residue. For chromium acetate, the final product is chromium(III) oxide (Cr₂O₃). ias.ac.inresearchgate.net This final conversion is often associated with a sharp exothermic peak in the DTA curve, which can be attributed to the crystallization of the oxide product. researchgate.net The total mass loss observed in the TGA curve can be compared with the theoretical mass loss calculated for the conversion of the chromium acetate precursor to chromium(III) oxide, confirming the identity of the final residue.
Coupled techniques like TG-DTA-MS (Mass Spectrometry) can provide even more detailed insights by identifying the gaseous products evolved during each decomposition step, such as water, carbon dioxide, and carbon monoxide, allowing for the proposal of a detailed decomposition mechanism. researchgate.net
Table 2: Thermal Decomposition Stages of a Representative Chromium Carboxylate Complex (Cr(N₂H₃COO)₃·3H₂O)
| Decomposition Stage | Temperature Range (°C) | DTA Peak(s) | Mass Loss (%) | Process/Evolved Species | Reference |
|---|---|---|---|---|---|
| Dehydration (Step 1) | ~90 | Endothermic | Combined mass loss for both steps | Loss of water molecules | ias.ac.in |
| Dehydration (Step 2) | ~120 | Endothermic | Loss of water molecules | ias.ac.in | |
| Decomposition of Anhydrous Complex | >120 | Exothermic | Significant mass loss | Breakdown of carboxylate ligands | ias.ac.in |
| Final Product Formation | Higher Temperatures | Exothermic (crystallization) | Final stable residue | Formation of Cr₂O₃ | ias.ac.inresearchgate.net |
Reactivity and Mechanistic Investigations of Chromium Acetate Systems
Electron Transfer Mechanisms in Chromium(II) and Chromium(III) Acetate (B1210297) Reactions
The electron transfer reactions involving chromium(II) and chromium(III) acetate complexes are fundamental to understanding their chemical behavior. The mechanisms of these reactions can be broadly categorized as either inner-sphere or outer-sphere.
In an inner-sphere mechanism , a bridging ligand connects the two metal centers, facilitating the transfer of an electron. This is often observed in the reduction of cobalt(III) complexes by chromium(II), where a ligand on the cobalt(III) complex first coordinates to the chromium(II) ion before the electron transfer occurs. cdnsciencepub.com The efficiency of this process can be influenced by the nature of the bridging ligand; for instance, the presence of a formyl group in a chelating ligand has been shown to enhance the rate of electron transfer. cdnsciencepub.com The lability of Cr(II) complexes, meaning the ease with which their ligands can be exchanged, makes the formation of the necessary precursor complex for inner-sphere reactions rapid. nobelprize.org
Conversely, an outer-sphere mechanism involves the transfer of an electron between two complexes that remain separate in solution. The rate of these reactions is influenced by the reorganization energy of the complexes and the difference in their redox potentials. While inner-sphere mechanisms are often preferred by Cr(II), outer-sphere pathways are also possible. nobelprize.org
The oxidation of chromium(III) complexes, such as those with nicotinate (B505614) or N,N-diacetic acid, by periodate (B1199274) has been proposed to proceed through an inner-sphere mechanism. ekb.egresearchgate.net In these reactions, the periodate ion is thought to coordinate to the chromium(III) center before the intramolecular electron transfer takes place. ekb.egresearchgate.netscirp.org The reactivity of the chromium(III) complex is often pH-dependent, with deprotonated forms exhibiting greater reactivity. ekb.eg
Ligand Substitution Kinetics and Associative Interchange Mechanisms in Clusters
Ligand substitution is a fundamental reaction in coordination chemistry where one ligand is replaced by another. The kinetics of these reactions in chromium-acetate systems, particularly in trinuclear clusters like [Cr₃O(OAc)₆]⁺, have been studied to understand their stability and reactivity.
The breakdown of this trinuclear chromium(III) acetate cluster in the presence of various ligands, such as amino acids and dicarboxylic acids, has been investigated. nih.govresearchgate.net The proposed mechanism involves an initial ion-pair formation between the cluster and the incoming ligand, followed by an associative interchange (Iₐ) mechanism. nih.govresearchgate.net In an associative interchange mechanism, the incoming ligand enters the coordination sphere of the metal center to form a transient intermediate with an increased coordination number before the leaving group departs. libretexts.orgsolubilityofthings.com
The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide evidence for this mechanism. For instance, the negative values of ΔS‡ for the reaction of [Cr₃O(OAc)₆]⁺ with ligands like histidine, lactic acid, and glycine (B1666218) are consistent with an associative process, which involves a more ordered transition state. nih.govresearchgate.net
Table 1: Activation Parameters for the Breakdown of [Cr₃O(OAc)₆]⁺ with Various Ligands nih.gov
| Ligand | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| Histidine | 75 ± 15 | -130 ± 25 |
| Lactic Acid | 66 ± 13 | -155 ± 30 |
| Glycine | 31 ± 6 | -225 ± 45 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The rates of these substitution reactions are generally faster than water exchange rates but slower than typical anion substitution rates, indicating the kinetic stability of these trinuclear clusters under slightly acidic conditions. nih.gov
Hydrolysis and Polymerization Mechanisms of Chromium(III) Acetate in Solution
In aqueous solutions, chromium(III) ions exhibit a strong tendency to undergo hydrolysis and polymerization. nmfrc.org The process begins with the hydrolysis of the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, where a coordinated water molecule acts as an acid, releasing a proton to form a hydroxo complex. nmfrc.org The degree of hydrolysis is influenced by factors such as temperature and pH. nmfrc.org
Following hydrolysis, a process called olation can occur, where the hydroxo groups bridge two chromium centers, leading to the formation of polynuclear complexes. nmfrc.org This polymerization can continue, forming larger and larger molecules, which may ultimately lead to the precipitation of chromium hydroxide (B78521). nmfrc.org
The structure and reactivity of chromium(III) acetate in solution are complex and influenced by pH. onepetro.org The hydrolysis of chromium acetate can lead to the formation of various species, and at elevated temperatures, this can result in the precipitation of chromium. researchgate.net
Cross-linking Reaction Mechanisms with Polymeric Systems (e.g., Hydrolyzed Polyacrylamide)
Chromium(III) acetate is widely used as a cross-linking agent for hydrolyzed polyacrylamide (HPAM) to form gels, particularly in applications like enhanced oil recovery. onepetro.orgresearchgate.net The cross-linking reaction involves the formation of bonds between the chromium species and the carboxylate groups on the HPAM polymer chains. onepetro.org This process is essentially a ligand-exchange reaction where acetate ligands on the chromium complex are displaced by the carboxylate groups of the polymer. onepetro.orgmst.edu
Uptake reaction : The initial reaction where a chromium acetate complex binds to a carboxyl group on an HPAM molecule. onepetro.org
Cross-link reaction : The subsequent reaction where the polymer-bound chromium complex reacts with a carboxyl group on another polymer chain, forming a cross-link. onepetro.org
The formation of a three-dimensional gel network occurs through these cross-linking reactions, which can be either intramolecular (within the same polymer molecule) or intermolecular (between different polymer molecules). researchgate.netmdpi.com
Impact of Salinity and pH on Cross-linking Kinetics
The kinetics of the cross-linking reaction between chromium acetate and HPAM are significantly affected by both salinity and pH.
Salinity: The presence of salts in the formation water can have a profound impact on the cross-linking process. researchgate.netacs.org At very low salinity, chromium acetate may not be able to effectively cross-link HPAM. researchgate.netacs.org As salinity increases, the cross-linking reaction is initiated, and the extent of the reaction generally increases up to a certain point. researchgate.netacs.org High salinity can compress the electrical double layer of the polymer molecules, which can affect their ability to form strong, cross-linked networks. mdpi.com The type of cations present also plays a role, with divalent cations like Ca²⁺ and Mg²⁺ having a more significant effect than monovalent cations like Na⁺. researchgate.net An increase in salinity has been observed to increase the gelation time. jsaer.com
pH: The pH of the solution is a critical factor that controls the cross-linking reaction. researchgate.net The degree of hydrolysis of both the chromium acetate and the HPAM is pH-dependent. onepetro.org The reactivity of the chromium(III) complex towards cross-linking is strongly influenced by pH. onepetro.org Generally, an increase in pH leads to a decrease in gelation time, meaning the reaction proceeds faster. mst.edujsaer.com However, at very high pH values, the hydrolysis of chromium(III) ions can lead to the formation of precipitates, which is undesirable. mst.edu The optimal pH for the cross-linking reaction is a balance between promoting the reaction rate and avoiding precipitation.
Table 2: Effect of Salinity and pH on Gelation Time jsaer.com
| Parameter | Value | Gelation Time (hours) |
| Salinity (ppm) | 10,000 | 4.5 |
| 50,000 | 12.4 | |
| pH | 7 | Longest |
| Acidic/Basic | Decreased |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Intramolecular vs. Intermolecular Cross-linking Pathways
The cross-linking of HPAM by chromium acetate can proceed through two distinct pathways: intramolecular and intermolecular cross-linking.
Intramolecular cross-linking involves the formation of cross-links between different carboxylate groups within the same polymer molecule. This is often the initial reaction to occur, regardless of the salinity conditions. researchgate.netacs.org This stage of the reaction typically follows first-order kinetics and has a higher reaction rate. researchgate.netacs.org
Intermolecular cross-linking involves the formation of cross-links between carboxylate groups on different polymer molecules. researchgate.net This process is crucial for the formation of a continuous three-dimensional gel network. The prevalence of intermolecular cross-linking is dependent on the salinity of the solution. In low salinity ranges, intramolecular cross-linking may continue to be the dominant process. researchgate.netresearchgate.netacs.org However, in high salinity ranges, intermolecular cross-linking becomes more significant, leading to a multistage reaction. researchgate.netresearchgate.netacs.org The transition from intramolecular to intermolecular cross-linking is a key factor in the development of the final gel structure and properties.
Catalytic Reaction Mechanisms Involving Chromium-Acetate Species
Chromium-acetate species can act as catalysts in various chemical reactions, including polymerization and oxidation. The catalytic activity is often dependent on the oxidation state of the chromium and the nature of the ligands coordinated to it.
In ethylene (B1197577) polymerization, silica-supported chromium oxide catalysts, often prepared from chromium precursors, are widely used. mdpi.com While the exact nature of the active catalytic species is still a subject of debate, it is generally accepted that the reaction proceeds through the formation of a chromium-alkyl species. mdpi.com The mechanism is often described by the Cosse-Arlman model, which involves the insertion of ethylene into the chromium-alkyl bond. mdpi.com The activation of the catalyst can involve the reduction of Cr(VI) species to lower oxidation states, such as Cr(III) or Cr(II). mdpi.comresearchgate.net
In the context of the water-gas shift reaction, which is crucial for hydrogen production, copper-chromium-iron oxide catalysts are used. fung-group.org The mechanism has been a topic of discussion, with two main proposals: a "redox" mechanism and an "associative" mechanism. The redox mechanism involves the oxidation of CO by surface oxygen from the catalyst, followed by the re-oxidation of the catalyst by water. The associative mechanism proceeds through a surface formate-like intermediate. fung-group.org Recent studies combining various in-situ characterization techniques and theoretical calculations have provided strong evidence favoring the redox mechanism for this type of catalyst. fung-group.org
Chromium-based catalysts, including those derived from chromium carboxylates, are also used for the trimerization of ethene. acs.org The activation of these catalysts often involves reaction with organoaluminum compounds. acs.org Spectroscopic studies have shown that the activation process can lead to the formation of various chromium species in different oxidation states, including Cr(I) and Cr(II), and the nature of these species can be influenced by the solvent used. acs.org
Oxidative Catalysis Pathways
Chromium acetate complexes serve as versatile catalysts in a variety of oxidation reactions. nih.gov The mechanism of these catalytic pathways often involves the chromium ion cycling between different oxidation states, facilitating the transfer of oxygen atoms or electrons. The acetate ligands play a crucial role in these processes by modifying the redox potential and stability of the chromium center.
In typical oxidative catalysis, a chromium(III) acetate precursor can be oxidized to higher-valent chromium species, such as Cr(V) or Cr(VI), which are potent oxidizing agents. These species can then react with an organic substrate, leading to its oxidation, while the chromium is reduced back to a lower oxidation state, thus completing the catalytic cycle. The specific pathway is highly dependent on the reaction conditions, the nature of the substrate, and the oxidant used. For instance, in the oxidation of alcohols to carbonyl compounds, a proposed mechanism involves the formation of a chromate (B82759) ester intermediate. This intermediate subsequently undergoes decomposition, often via a C-H bond cleavage, to yield the oxidized product and a reduced chromium species. acs.org
The reaction pathway for the oxidation of ethyl acetate, for example, can proceed through several intermediates. While not always directly catalyzed by chromium acetate in all systems, the general mechanism involves the initial adsorption of ethyl acetate onto the catalyst surface, followed by the cleavage of the C-O bond to form intermediates like ethanol (B145695) and acetic acid. These are then further oxidized to acetate species and ultimately to carbon dioxide and water. mdpi.com The role of a catalyst like chromium acetate in such a system would be to facilitate these transformation steps at lower temperatures and with higher selectivity. nih.gov
Polymerization Catalysis Mechanisms (e.g., Phillips Catalyst Precursors)
Chromium-acetate systems are integral to the field of polymerization, particularly as precursors for Phillips-type catalysts, which are responsible for producing a significant portion of the world's high-density polyethylene (B3416737) (HDPE). nsf.govwikipedia.org While the final active catalyst is a chromium oxide species on a silica (B1680970) support, trivalent chromium salts like chromium acetate are often used as the initial, less toxic chromium source for impregnation onto the support material. tue.nl
The mechanism for transforming the chromium acetate precursor into the active polymerization catalyst involves several key stages:
Impregnation : A chromium(III) compound, such as chromium acetate, is deposited onto a high-surface-area support, typically silica gel. tue.nlmdpi.com
Calcination (Activation) : The impregnated support is heated in dry air at high temperatures, generally between 500 and 900°C. tue.nl During this crucial step, the chromium(III) acetate is oxidized to hexavalent chromium (Cr(VI)). This Cr(VI) species then becomes chemically anchored to the silica support, forming surface chromate or dichromate esters. wikipedia.orgmdpi.com
Reduction and Site Formation : The Cr(VI) sites are not the active polymerization centers themselves but precursors to them. They are subsequently reduced by a reducing agent, which can be the ethylene monomer itself or another olefin like 1-hexene. nsf.gov This reduction, typically to Cr(II) or Cr(III)-alkyl species, creates the coordinatively unsaturated active sites necessary for initiating polymerization. mdpi.commdpi.com The interaction of ethylene with the Cr(VI) or Cr(II) sites can lead to the formation of Cr(III)-alkyl species, a process that presents the "extra hydrogen" problem, which has been the subject of extensive mechanistic study. mdpi.com
Once the active site is formed, polymerization proceeds via a coordination-insertion mechanism, where ethylene monomers coordinate to the chromium center and are subsequently inserted into the growing polymer chain. The properties of the resulting polyethylene can be tailored by controlling the catalyst preparation and polymerization conditions. tue.nl
| Stage | Description | Key Chemical Transformation | Reference |
|---|---|---|---|
| Impregnation | Trivalent chromium salts (e.g., chromium acetate) are deposited onto a silica support. | Physical adsorption of Cr(III) complex onto SiO₂. | tue.nl |
| Calcination | The material is heated in dry air (500-900°C). | Oxidation of Cr(III) to Cr(VI) and formation of surface chromate esters. | tue.nlmdpi.com |
| Reduction | The Cr(VI) species is reduced by an olefin (e.g., ethylene). | Reduction of Cr(VI) to a lower valence state (e.g., Cr(II)) and formation of the active site. | nsf.govmdpi.com |
| Polymerization | Ethylene monomers coordinate and insert into the growing polymer chain. | (C₂H₄)n chain growth at the active chromium center. | wikipedia.org |
Mechanistic Role of Chromium Acetate in Specific Organic Transformations (e.g., Chloroacetic Acid Production)
In the industrial synthesis of chloroacetic acid via the chlorination of acetic acid, chromium acetate has been utilized as a co-catalyst or promoter. google.com The direct chlorination of the α-carbon in acetic acid is a challenging reaction that requires catalysis. google.com While the primary catalyst is often acetic anhydride (B1165640), additives are used to improve the reaction rate and selectivity, specifically to minimize the formation of the undesired by-product, dichloroacetic acid. google.com
The mechanistic role of chromium acetate in this system is primarily as an inhibitor for the formation of dichloroacetic acid. google.com The chlorination of acetic acid proceeds through an acid-catalyzed pathway. A proposed technical scheme involves using acetic anhydride as the main catalyst and a solid superacid as a co-catalyst to enhance reaction selectivity and speed. google.comgoogle.com In some formulations, chromium acetate is mentioned as one of several potential dichloroacetic acid inhibitors added to the catalytic system. google.com While the precise mechanism of inhibition by chromium acetate is not fully detailed in the provided sources, it likely involves the coordination of the chromium complex to reaction intermediates, sterically or electronically disfavoring a second chlorination on the monochloroacetic acid product.
A study on the atmospheric production of chloroacetic acid highlights a different formation pathway, involving the multiphase reaction of chloro-acetaldehyde. This heterogeneous conversion was found to be a more significant source than gas-phase reactions alone. copernicus.orgcopernicus.org Although this process does not directly involve chromium acetate as a catalyst, it underscores the complexity of chloroacetic acid synthesis routes. In the context of industrial synthesis, the catalytic system is designed to control the reaction between acetic acid and chlorine gas directly. google.comgoogle.com
| Component | Role in Catalytic System | Reference |
|---|---|---|
| Acetic Acid | Reactant | google.com |
| Chlorine | Reactant | google.com |
| Acetic Anhydride | Main Catalyst | google.com |
| Chromium Acetate | Co-catalyst (Dichloroacetic acid inhibitor) | google.com |
| Solid Superacid (e.g., SO₄²⁻/MxOy) | Co-catalyst (Promoter) | google.com |
Precipitation Kinetics and Retention Mechanisms in Porous Media
The behavior of chromium acetate solutions in porous media is a critical area of study, particularly for applications in enhanced oil recovery, where chromium(III)-polymer gel systems are used for permeability modification. researchgate.netcup.edu.cn Research has shown that the primary mechanism for chromium retention in porous rock, especially carbonate formations like dolomite (B100054), is precipitation. researchgate.netonepetro.org
The precipitation process is a kinetic one, heavily influenced by the geochemical environment within the porous medium. onepetro.org When unbuffered chromium acetate solutions are injected into carbonate rock, the dissolution of carbonate minerals causes a significant increase in the local pH, often to values between 7 and 10. onepetro.orgresearchgate.net This elevated pH triggers the precipitation of chromium, likely as chromium hydroxide species. onepetro.org
Key findings from research on precipitation kinetics include:
Induction Period : The precipitation of chromium from solution is often preceded by an induction period, during which the chromium concentration remains unchanged. researchgate.netonepetro.orgresearchgate.net This induction period is strongly dependent on pH, decreasing significantly as the pH increases. For example, at 25°C, the induction period can decrease from 1,200 minutes at pH 7 to less than 200 minutes at pH 10. researchgate.netonepetro.orgresearchgate.net
Influence of Temperature : Higher temperatures accelerate the precipitation rate. researchgate.netonepetro.orgresearchgate.net
Role of Acetate Ligand : The presence of acetate ions delays precipitation. Increasing the acetate-to-chromium mole ratio can extend the stability of the chromium solution at a given pH. researchgate.netonepetro.orgresearchgate.net
Effect of Salinity : Both the type and concentration of salt (salinity) have a significant impact on the precipitation rate. researchgate.netonepetro.org
Precipitation in Cores : Studies using dolomite cores have shown that precipitation occurs more rapidly within the porous matrix than in bulk solution experiments, and the induction period observed in bulk solutions may not be present in the core flood experiments. researchgate.netresearchgate.net This suggests that the rock surface itself may catalyze the precipitation process.
A kinetic model has been developed to describe both the induction period and the rate of chromium precipitation from chromium acetate solutions, accounting for factors like pH, temperature, and acetate concentration. researchgate.netonepetro.orgresearchgate.net This retention of chromium via precipitation is a crucial factor to consider, as it can limit the depth of penetration of gel treatments into a reservoir. researchgate.netresearchgate.net
| Factor | Effect on Precipitation | Detailed Finding | Reference |
|---|---|---|---|
| pH | Increases precipitation rate | Induction period decreases from 1,200 min at pH 7 to <200 min at pH 10 (25°C). | researchgate.netonepetro.orgresearchgate.net |
| Temperature | Increases precipitation rate | Precipitation is faster at higher temperatures. | researchgate.netonepetro.orgresearchgate.net |
| Acetate/Chromium Ratio | Decreases precipitation rate (delays onset) | Higher acetate concentration stabilizes the chromium in solution. | researchgate.netonepetro.orgresearchgate.net |
| Porous Medium | Increases precipitation rate | Precipitation is faster in dolomite cores than in bulk solutions; induction period may be absent. | researchgate.netresearchgate.net |
| Salinity | Significant effect on precipitation rate | Both salt type and concentration influence the rate. | researchgate.netonepetro.org |
Advanced Applications in Materials Science and Catalysis
Role of Chromium-Acetate as Precursors for Advanced Materials Synthesis
Chromium acetate (B1210297) is a moderately water-soluble crystalline chromium source that decomposes to chromium oxide upon heating. americanelements.com This property makes it an excellent precursor for the production of ultra-high purity compounds and nanoscale materials. americanelements.com Its utility spans across the fabrication of thin films, nanomaterials, functional coatings, and as a foundational component for metal-organic frameworks (MOFs).
Fabrication of Chromium Oxide Thin Films for Electronic and Optical Devices
Chromium acetate is a key precursor in the synthesis of chromium oxide (Cr₂O₃) thin films, which have significant applications in electronic and optical devices. imarcgroup.com These films can be deposited using various techniques, including chemical vapor deposition (CVD). In a typical CVD process, chromium acetate is volatilized and then decomposed on a heated substrate to form a thin, uniform layer of chromium oxide. The properties of the resulting films, such as thickness and refractive index, can be controlled by adjusting the deposition parameters.
Another method for producing chromium oxide thin films is through atmospheric pressure chemical vapor deposition (APCVD), where chromyl chloride is reacted with various oxygen sources. journaldephysique.org Additionally, atomic layer deposition (ALD) using precursors like Cr(thd)₃ and ozone has been explored, although it exhibits a lower growth rate compared to other methods, making it suitable for precise doping applications. mdpi.com The choice of precursor and deposition technique significantly influences the final properties of the chromium oxide thin films.
Table 1: Properties of Chromium Oxide Films from Different Precursors
| Precursor | Deposition Method | Deposition Temperature (°C) | Film Phase | Growth Rate (nm/cycle or thickness) | Key Feature |
|---|---|---|---|---|---|
| Chromium Acetate | Chemical Vapor Deposition (CVD) | Varies | Chromium Oxide | 100 nm to 1 µm thickness | Good for electronic/optical applications. |
| Chromium Hexacarbonyl | Plasma Enhanced CVD | 250 - 400 | Chromium Oxide | Not specified | Suitable for optoelectronic devices. researchgate.net |
| Chromyl Chloride | Atmospheric Pressure CVD | 450 - 600 | Single-phase Cr₂O₃ journaldephysique.org | Not specified | Produces single-phase films. journaldephysique.org |
| Cr(thd)₃ and Ozone | Atomic Layer Deposition (ALD) | 200 - 300 | Amorphous or Eskolaite mdpi.com | 0.003 - 0.01 mdpi.com | Precisely controllable for doping. mdpi.com |
Synthesis of Chromium-Based Nanomaterials and Ceramics
Chromium acetate is an important precursor for the synthesis of chromium-based nanomaterials and ceramics. imarcgroup.com The thermal decomposition of chromium acetate leads to the formation of chromium oxide nanoparticles. The characteristics of these nanoparticles, such as size and morphology, can be tailored by controlling the synthesis conditions.
For instance, chromium-doped zinc oxide (Cr/ZnO) nanoparticles have been synthesized using zinc acetate and a chromium source. acs.org In this process, an aqueous solution of zinc acetate is mixed with sodium hydroxide (B78521) to form a precipitate, which is then doped with chromium. acs.org The resulting Cr/ZnO nanoparticles have shown unique properties, including decreased particle size and surface roughness with increased Cr³⁺ concentration, making them suitable for applications like electrochemical sensors. acs.org
Table 2: Influence of Cr³⁺ Doping on ZnO Nanoparticle Properties
| Property | Undoped ZnO | Cr-Doped ZnO | Reference |
|---|---|---|---|
| Particle Size | Larger | Smaller | acs.org |
| Surface Roughness | Higher | Lower | acs.org |
| Porosity | Lower | Higher | acs.org |
Formation of Functional Coatings for Corrosion Inhibition and Adhesion Enhancement
Chromium-based coatings are well-established for their ability to inhibit corrosion. ampp.org Chromium acetate can be used to create functional coatings that provide a protective barrier on metal surfaces. imarcgroup.com These coatings can be enhanced by incorporating other materials. For example, cellulose (B213188) acetate has been used as a film-forming agent to create durable and moisture-resistant coatings. rsc.orgmdpi.com
The mechanism of corrosion inhibition often involves the formation of a passive layer on the metal surface. mdpi.com In the case of chromium coatings, this is typically a thin film of chromium oxide. Trivalent chromium pretreatments have been developed as a safer alternative to hexavalent chromium systems, offering robust corrosion resistance, particularly for aluminum alloys. researchgate.net The effectiveness of these coatings depends on factors like the alloy type and the pre-treatment process. researchgate.net
Precursor Chemistry for Metal-Organic Frameworks (MOFs)
Chromium acetate is a fundamental building block in the synthesis of certain metal-organic frameworks (MOFs). researchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.org One of the most studied chromium-based MOFs is MIL-101, which is constructed from chromium ions and terephthalic acid. mdpi.com
The synthesis of MIL-101 often involves the reaction of a chromium source, such as chromium acetate, with the organic linker under specific conditions. mdpi.commdpi.com The trimeric cluster Cr₃(μ₃-O)(COO)₆, which can be derived from basic chromium acetate, is a particularly stable metal node in these frameworks. researchgate.net The use of additives like sodium acetate can help in obtaining regular octahedral crystals of MIL-101 with high adsorption properties. mdpi.com
Catalytic Activity of Chromium-Acetate Complexes in Organic Synthesis
Chromium complexes, including those derived from chromium acetate, are effective catalysts in various organic transformations. Their ability to exist in multiple oxidation states is key to their catalytic activity. researchgate.net
Selective Oxidation of Alcohols and Other Organic Substrates
Chromium(III) complexes serve as catalysts for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net This reaction is a fundamental transformation in organic synthesis. acs.org The catalytic process often utilizes an oxidizing agent, and high yields of the desired carbonyl compounds can be achieved.
Research has shown that Cr(III)-imine complexes can act as homogeneous catalysts for alcohol oxidation. researchgate.net In some studies, these chromium complexes have been supported on materials like silica (B1680970) gel to create heterogeneous catalysts. researchgate.net The choice of solvent can also play a crucial role in the selectivity of the reaction, with aprotic solvents like acetonitrile (B52724) often being preferred. researchgate.netorientjchem.org While chromium(VI) reagents have traditionally been used for such oxidations, the development of catalytic systems based on less toxic chromium(III) is an area of ongoing research. acs.org
Table 3: Catalytic Oxidation of Benzyl Alcohol
| Catalyst System | Oxidant | Solvent | Conversion (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Cr(III)-Schiff base complex | H₂O₂ | Acetonitrile | Not specified | Demonstrates catalytic potential of Cr(III) complexes. | researchgate.net |
| Cd(II)-Schiff base complex | H₂O₂ | Acetonitrile | 51.33 | Less efficient than a comparable Cr(III) catalyst. | orientjchem.org |
| (PhenS)Pd(II) complex | Air | Aqueous biphasic | >95 | Effective for various alcohols with catalyst recycling. | acs.org |
Applications in Polymerization Reactions (e.g., Ethylene (B1197577) Polymerization)
Chromium-based catalysts, including those derived from chromium acetate, are instrumental in the polymerization of olefins like ethylene. nih.govkfupm.edu.sa These catalysts, often supported on materials like silica, are crucial for producing high-density polyethylene (B3416737) (HDPE). scispace.comgoogle.com The process typically involves the activation of a chromium(III) precursor, such as chromium acetate, to form active CrO₃ sites which are key for the polymerization of ethylene. google.com
Research into chromium-based Ziegler-Natta catalysts has demonstrated the influence of various factors on catalytic activity. For instance, a study on chromium(III) carboxylate complexes, including chromium(III) acetate, found that both the aluminum-to-chromium (Al/Cr) ratio and the reaction temperature significantly affect the efficiency of ethylene polymerization. scispace.com One particular chromium(III) monochloroacetate complex, when combined with diethylaluminium chloride, achieved a maximum catalytic activity of 1768 gPE/gCr/hr/atm at 29°C with an Al/Cr ratio of 30.8. scispace.com
The nature of the ligands attached to the chromium center also plays a critical role. Studies comparing chromium(III) acetate with its chloro-substituted analogues (monochloroacetate, dichloroacetate, and trichloroacetate) have revealed differences in their catalytic activities. scispace.com The resulting polyethylene is often characterized by high density and crystallinity. scispace.com Furthermore, metal-organic frameworks (MOFs) incorporating chromium have shown promise as catalysts for gas-phase ethylene polymerization, producing HDPE with a remarkably low polydispersity, indicating a high degree of molecular weight control. acs.org
Role as Co-catalysts or Promoters in Multi-component Catalytic Systems
Beyond its direct catalytic role, chromium acetate and its derivatives often function as co-catalysts or promoters in more complex catalytic systems. google.com These systems are designed to enhance reaction selectivity and efficiency. For example, in the production of ethyl acetate through ethanol (B145695) dehydrogenation, chromium has been shown to act as a promoter for copper-based catalysts. researchgate.net The addition of chromium to a Cu-based catalyst can increase the dispersion of copper species, facilitate their reduction, and increase the number of Lewis acid sites, all of which contribute to higher selectivity towards ethyl acetate. researchgate.net
In Fischer-Tropsch synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into liquid fuels, chromium has been used as a promoter for cobalt-based catalysts supported on activated carbon. The presence of chromium facilitates the adsorption of hydrogen and suppresses the formation of cobalt carbide, leading to an environment that enhances the CO hydrogenation process and C-C bond formation. researchgate.net This results in a significant increase in the yield of transportation fuels. researchgate.net Similarly, in the conversion of hydrocarbons to synthesis gas, catalyst systems containing a CoCr₂O₄ cubic spinel precursor dispersed in a chromium oxide matrix have demonstrated high activity and selectivity. google.com
Development of Sustainable Catalytic Processes Using Chromium-Acetate
The growing emphasis on sustainable chemistry has spurred interest in developing more environmentally friendly catalytic processes, and chromium acetate is playing a role in this transition. imarcgroup.comrsc.org Its use as a catalyst can contribute to more efficient chemical transformations, reducing energy consumption and waste. dataintelo.com For instance, chromium acetate-derived catalysts are utilized in the production of polyethylene terephthalate (B1205515) (PET), where they can enhance process efficiency by up to 12%. pmarketresearch.com
The versatility of chromium, with its multiple oxidation states, allows for its use in a variety of sustainable reactions, including polymerizations, oxidations, and Diels-Alder reactions. rsc.org Researchers are actively developing heterogeneous chromium-based catalysts to simplify product and catalyst separation, a key aspect of green chemistry. rsc.org Furthermore, there is a trend towards using bio-based acetic acid in the synthesis of chromium acetate, which can lower the carbon footprint of the catalyst itself. pmarketresearch.com
Material Science Applications beyond Coatings and Films
The utility of chromium acetate extends beyond traditional coatings and films into other areas of materials science, notably in the preservation of wood and the fixation of textile dyes.
Wood Preservation Mechanisms at a Chemical Level
Chromium compounds have long been used in wood preservation to protect against decay from fungi and insects. wikipedia.org While chromated copper arsenate (CCA) has been a widely used preservative, research has also explored the effectiveness of trivalent chromium compounds like chromium(III) acetate. researchgate.netusda.gov
The preservation mechanism involves the fixation of chromium within the wood structure. usda.gov This fixation is believed to occur through the formation of insoluble complex salts that coordinate with the free hydroxyl groups present in cellulose and lignin, the primary components of wood. wikipedia.orgusda.gov Studies comparing wood treated with chromic acid (containing hexavalent chromium) and chromium(III) nitrate (B79036) have shown similar improvements in properties like water repellency and dimensional stability. usda.gov This suggests that the fixation of trivalent chromium, rather than the oxidative effect of hexavalent chromium, is the critical factor in enhancing the wood's durability. usda.gov The trivalent chromium forms stable, water-insoluble complexes with the wood's chemical structure, effectively creating a protective barrier. usda.gov
Textile Dye Fixation Mechanisms (focus on chemical interactions, not industrial process specifics)
In the textile industry, chromium acetate is widely employed as a mordant, a substance that helps to fix dyes to fabrics, thereby improving color fastness and vibrancy. dataintelo.comchemiis.com The effectiveness of chromium acetate as a mordant lies in its ability to form coordination complexes with both the dye molecules and the functional groups of the textile fibers. chemiis.comcymitquimica.com
For natural fibers like cotton, wool, and silk, which contain functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups, chromium(III) ions can act as a bridge. scribd.comsustainability-directory.com The chromium ion first coordinates with the fiber's functional groups. Subsequently, the dye molecule, which also possesses groups capable of forming coordinate bonds (like azo or hydroxyl groups), complexes with the chromium ion already attached to the fiber. elsevier.es This creates a stable, tripartite complex of fiber-chromium-dye. chemiis.com This strong chemical linkage is what makes the color resistant to fading from washing and exposure to light. chemiis.com The process relies on achieving the correct pH to facilitate these interactions, with alkali conditions often required to enable the formation of covalent bonds between reactive dyes and cellulose fibers. gavinpublishers.com
Environmental Behavior and Remediation Technologies Involving Chromium Acetate
Environmental Fate and Transport of Chromium-Acetate Species in Various Compartments (Soil, Water, Air)
The introduction of chromium acetate (B1210297) into the environment initiates a series of processes that dictate its distribution across soil, water, and air. The speciation of chromium, particularly its oxidation state, is a critical factor in its mobility and potential impact.
Adsorption, Desorption, and Mobility in Soil and Sediment Matrices
The mobility of chromium introduced as chromium(III) acetate in soil and sediment is primarily controlled by adsorption and desorption phenomena. Trivalent chromium exhibits a strong affinity for soil and sediment components, which significantly limits its transport. onepetro.org The acetate portion of the compound is water-soluble and mobile, but the Cr(III) cation is readily adsorbed onto soil particles or precipitates. regulations.govresearchgate.net
Several factors influence the adsorption of Cr(III) in soil matrices:
pH : Soil pH is a master variable controlling Cr(III) adsorption. As pH increases, particularly above 5.5, the negative surface charge of soil colloids (like clays (B1170129) and organic matter) increases, enhancing the adsorption of the positively charged Cr(III) cations and its hydrolyzed species. cdc.govresearchgate.net At higher pH values, precipitation as chromium hydroxide (B78521) also becomes a dominant mechanism for immobilization. researchgate.netresearchgate.net
Soil Composition : Soils rich in clay minerals, iron (Fe) and aluminum (Al) oxides, and organic matter show a higher capacity for Cr(III) adsorption. researchgate.netresearchgate.net These materials possess numerous negatively charged sites where cation exchange and surface complexation can occur. cdc.govresearchgate.net
Cation Exchange Capacity (CEC) : A higher CEC, which is a measure of the soil's ability to hold positive ions, is strongly correlated with increased Cr(III) adsorption. cdc.gov
Organic Matter : Soil organic matter can immobilize Cr(III) through complexation reactions. researchgate.net However, the formation of stable, soluble organic complexes can, under certain conditions, potentially increase chromium mobility. sciopen.com
Compared to the highly mobile hexavalent chromium (Cr(VI)), Cr(III) is significantly less mobile in most soil environments. cdc.gov The retardation factor (R), an index of mobility, is substantially higher for Cr(III) than for Cr(VI), indicating greater retention in the soil profile. cdc.gov
Table 1: Factors Influencing Cr(III) Adsorption in Soil and Sediment
| Factor | Effect on Cr(III) Adsorption | Governing Mechanism | Reference |
|---|---|---|---|
| Increasing pH | Increases Adsorption | Increased negative surface charge on soil particles; precipitation as Cr(OH)₃ above pH 5.5. | cdc.govresearchgate.net |
| Clay Content | Increases Adsorption | Provides negatively charged surfaces for cation exchange. | cdc.gov |
| Fe/Al Oxides | Increases Adsorption | Surface complexation on oxide minerals. | researchgate.netresearchgate.net |
| Organic Matter | Increases Adsorption | Complexation with functional groups (e.g., carboxylates). | researchgate.net |
| Cation Exchange Capacity (CEC) | Increases Adsorption | Higher capacity to retain cationic Cr(III) species. | cdc.gov |
Redox Transformations of Chromium Oxidation States in Environmental Systems
While chromium acetate releases Cr(III), the most stable oxidation state of chromium, transformations to other oxidation states can occur under specific environmental conditions. nih.gov The primary redox transformation of concern is the oxidation of Cr(III) to the more toxic and mobile Cr(VI).
Oxidation of Cr(III) to Cr(VI): The principal oxidizing agents capable of converting Cr(III) to Cr(VI) in the environment are manganese (Mn) oxides (e.g., birnessite). researchgate.net This reaction is thermodynamically possible, but its kinetics are often slow. Dissolved oxygen alone is generally not an effective oxidant for Cr(III) in typical soil and water environments. researchgate.net The oxidation process can be inhibited by the presence of reducing agents and is highly dependent on the availability of potent oxidants like manganese oxides.
Reduction of Cr(VI) to Cr(III): Should Cr(VI) be present in the system or be formed from Cr(III) oxidation, its reduction back to Cr(III) is a common process in many environments. Natural reductants in soils and sediments include:
Ferrous Iron (Fe(II)) : Both dissolved Fe(II) and Fe(II)-bearing minerals can rapidly reduce Cr(VI) to Cr(III). dss.go.th
Soil Organic Matter : Humic and fulvic acids are effective reductants for Cr(VI). researchgate.net The rate of reduction generally increases with increasing organic matter content and decreasing pH. researchgate.net
Sulfides : In anaerobic environments, sulfide (B99878) species can also act as reducing agents for Cr(VI).
Atmospheric Deposition and Residence Time of Chromium Species
Chromium enters the atmosphere from both natural sources (e.g., volcanic activity, rock erosion) and anthropogenic activities (e.g., fossil fuel combustion, chemical manufacturing, steel production). ntnu.noepa.gov It is released primarily in particulate form. canada.ca While specific data for chromium acetate is scarce, the behavior of Cr(III) particles provides a reasonable analogue.
Chromium particles are removed from the atmosphere through wet deposition (scavenging by rain and snow) and dry deposition (gravitational settling). cdc.govwho.int The atmospheric residence time of chromium-containing particles is relatively short, estimated to be less than 10 to 14 days. nih.govcanada.catandfonline.com This short residence time means that long-range transport is limited, and the particles are not expected to be transported from the troposphere to the stratosphere. cdc.govwho.int Deposition rates are typically highest in urban and industrial areas, which have greater atmospheric chromium levels. cdc.gov
Table 2: Atmospheric Fate of Chromium Particles
| Parameter | Finding | Reference |
|---|---|---|
| Atmospheric Residence Time | < 10-14 days | nih.govcanada.catandfonline.com |
| Primary Removal Mechanisms | Wet and dry deposition of particles. | cdc.govwho.int |
| Transport Potential | Generally localized; long-range transport is limited. | cdc.govwho.int |
| Primary Anthropogenic Sources | Fossil fuel combustion, metal industries, chemical manufacturing. | epa.govcdc.gov |
Chemical Interactions of Chromium-Acetate in Aquatic Environments
In aquatic systems, the behavior of chromium acetate is dominated by hydrolysis, precipitation, and complexation reactions. These interactions influence the solubility, speciation, and bioavailability of chromium.
Hydrolysis and Precipitation Phenomena in Natural Waters
When dissolved in water, chromium acetate, a source of Cr(III), undergoes hydrolysis. In this process, water molecules replace the acetate ligands coordinated to the chromium ion. As the pH of the water increases, the hydrolysis reaction proceeds further, leading to the formation of various hydrolyzed species [e.g., Cr(OH)²⁺, Cr(OH)₂⁺] and eventually the precipitation of insoluble chromium(III) hydroxide [Cr(OH)₃]. onepetro.orgresearchgate.net
The precipitation of chromium from chromium acetate solutions is a kinetic process that is highly sensitive to environmental conditions:
pH : Higher pH values significantly accelerate the rate of precipitation. onepetro.orgresearchgate.net
Temperature : An increase in temperature leads to a faster precipitation rate. onepetro.orgresearchgate.net
Induction Period : A notable characteristic of this process is an induction period, a time lag during which no precipitation occurs. This induction period shortens dramatically as the pH increases. onepetro.orgresearchgate.net
Acetate Concentration : The presence of additional acetate ions can delay the onset of precipitation by shifting the equilibrium away from the hydrolyzed species. onepetro.orgresearchgate.net
Research has provided specific data on the kinetics of this process. For example, at 25°C, the induction period for chromium precipitation from a chromium acetate solution decreased from 1,200 minutes at pH 7 to less than 200 minutes at pH 10. onepetro.orgresearchgate.net
Table 3: Effect of pH on the Induction Period for Chromium Precipitation from Chromium Acetate Solution at 25°C
| pH | Induction Period (minutes) | Reference |
|---|---|---|
| 7 | ~1,200 | onepetro.orgresearchgate.net |
| 8 | Data point between 1200 and <200 | onepetro.org |
| 9 | Data point between 1200 and <200 | onepetro.org |
| 10 | <200 | onepetro.orgresearchgate.net |
Complexation with Natural Organic Matter
In natural waters containing dissolved organic carbon, Cr(III) ions readily form complexes with natural organic matter (NOM), such as humic and fulvic acids. nih.gov This complexation is a crucial process affecting chromium's speciation and transport. The carboxyl functional groups (-COOH) present in NOM are primary binding sites for Cr(III). gsj.jp
The nature of these Cr(III)-NOM complexes is strongly dependent on pH:
Low pH (< 5) : At lower pH values, Cr(III) predominantly forms monomeric complexes with NOM. In these structures, a single chromium ion is bound to the organic molecule. nih.gov
High pH (> 5) : As pH increases, polynuclear complexes become more common. These involve multiple chromium ions bridged by hydroxide or oxide ions, which are then bound to the NOM. Spectroscopic studies have identified the presence of Cr(III) dimers in soil organic matter and tetramers in Suwannee River Fulvic Acid at pH levels above 5. nih.gov
The formation of these complexes can either decrease chromium's mobility by binding it to larger organic particles that settle out, or increase its mobility by forming soluble organo-metallic complexes. nih.govacs.org The kinetics of complexation can be slow, sometimes requiring months to reach equilibrium, especially at low pH. nih.gov
Table 4: pH-Dependent Complexation of Cr(III) with Natural Organic Matter (NOM)
| pH Range | Dominant Complex Type | Structural Characteristics | Reference |
|---|---|---|---|
| < 5 | Monomeric Cr(III)-NOM | Single Cr(III) ion bound to NOM, primarily through carboxyl groups. | nih.gov |
| > 5 | Polynuclear Cr(III)-NOM | Dimers and tetramers of Cr(III) ions bridged by hydroxo groups and bound to NOM. | nih.gov |
Advanced Remediation Strategies for Chromium Contamination
The remediation of chromium-contaminated sites, particularly those affected by the more toxic and mobile hexavalent chromium (Cr(VI)), is a critical environmental objective. Advanced strategies focus on transforming Cr(VI) into the less toxic and less mobile trivalent form (Cr(III)) and subsequently immobilizing it, or physically removing it from the contaminated matrix. These technologies are applied to soil, groundwater, and industrial wastewater, often tailored to specific site conditions.
Chemical Reduction and Immobilization Technologies
A primary strategy for chromium remediation involves the chemical reduction of Cr(VI) to Cr(III), followed by immobilization to prevent its migration in the environment. clu-in.org The conversion to the Cr(III) oxidation state renders the chromium practically insoluble and significantly less toxic. ca.gov This process is achieved by introducing a reducing agent into the contaminated soil or groundwater.
Commonly used reducing agents include:
Iron-Based Reductants: Ferrous sulfate (B86663) (FeSO₄) is a widely used chemical reductant. ca.gov It effectively reduces Cr(VI) to Cr(III), which then precipitates as chromium hydroxide [Cr(OH)₃] or a mixed iron-chromium hydroxide [(Fe,Cr)(OH)₃]. ca.govacs.org Studies have shown that using ferrous sulfate can result in a 99% reduction of leachable Cr(VI). ca.gov Nanoscale zero-valent iron (nZVI) is another powerful reductant, offering a large surface area for rapid reaction. frontiersin.org
Organic Carbon: Amending contaminated soils with organic carbon sources like lactate, tryptic soy broth, or molasses can stimulate microbial activity. nih.govresearchgate.net Certain microorganisms can use Cr(VI) as an electron acceptor, reducing it to Cr(III) in a process known as bioreduction. researchgate.netresearchgate.net This can be a dominant pathway for Cr(VI) reduction even in heavily contaminated soils. nih.gov
Sulfur-Based Compounds: Compounds like sodium dithionite (B78146) and calcium polysulfide are effective reductants. clu-in.orgresearchgate.net Gaseous hydrogen sulfide (H₂S) has also been used for in-situ gas treatment, reducing Cr(VI) and immobilizing it as an insoluble oxyhydroxide or sulfide. clu-in.org
Biochar and Activated Carbon: These carbonaceous materials can both adsorb Cr(VI) and facilitate its reduction to Cr(III). nih.govnih.gov Biochar derived from sources like chicken manure has been shown to enhance the reduction of Cr(VI) and the subsequent immobilization of the resulting Cr(III). nih.gov
Once reduced, the Cr(III) is immobilized through precipitation as hydroxides, carbonates, or phosphates, or by adsorption onto the surfaces of soil minerals, organic matter, or the remediation amendments themselves. nih.govregenesis.com The stability of the immobilized Cr(III) is crucial and depends heavily on environmental conditions such as pH. ca.gov For instance, the formation of the mineral phase Cr₀.₂₅Fe₀.₇₅(OH)₃ can lower chromium solubility to below 0.10 mg/L at a pH as low as 4.5. ca.gov
Table 1: Comparison of Chemical Reductants for Cr(VI) Remediation
| Reductant Type | Example(s) | Mechanism of Action | Reported Efficiency | Reference(s) |
|---|---|---|---|---|
| Iron-Based | Ferrous Sulfate, Zero-Valent Iron (ZVI) | Abiotic chemical reduction of Cr(VI) to Cr(III), followed by precipitation. | Up to 99.99% reduction in leachable Cr(VI). ca.gov | ca.govfrontiersin.org |
| Organic Carbon | Lactate, Molasses, Tryptic Soy Broth | Serves as an electron donor for microbial reduction of Cr(VI) to Cr(III). | Effective first-order reduction rate constants range from 1.4 x 10⁻⁸ to 1.5 x 10⁻⁷ s⁻¹. nih.gov | nih.govresearchgate.net |
| Sulfur-Based | Sodium Dithionite, Hydrogen Sulfide (H₂S) | Abiotic chemical reduction of Cr(VI) to Cr(III). | Lab tests showed >99% reduction of Cr(VI) in contaminated sediment. clu-in.org | clu-in.orgresearchgate.netclu-in.org |
| Carbon Materials | Biochar, Black Carbon | Adsorption of Cr(VI) and subsequent reduction to Cr(III) on the carbon surface. | Reduced 345-452 mg/kg of Cr(VI) depending on soil type. nih.gov | nih.gov |
Soil Flushing and In-Situ Treatment Methodologies
Soil flushing is an ex-situ or in-situ remediation technique that involves extracting contaminants from the soil by flooding it with a suitable solution. energy.govscientific.net The contaminated liquid (leachate) is then collected and treated. For chromium contamination, soil flushing aims to mobilize Cr(VI) from the soil matrix so it can be captured and removed. energy.gov
Various flushing solutions can be used:
Water: At the Hanford Site in Washington, clean water is used to flush residual chromium contamination from the soil above the water table down into the groundwater, where it is captured by a pump-and-treat system. energy.gov
Acids and Chelating Agents: Chemical agents such as acetic acid, hydrochloric acid, and ethylenediaminetetraacetic acid (EDTA) have been tested as washing solutions. researchgate.net One study found that 3 M acetic acid removed 46.96% of chromium from contaminated sludge, although it was less effective than hydrochloric acid or EDTA in that specific case. researchgate.net The use of chelating agents is a common approach in soil washing to enhance metal extraction. scientific.net
In-situ treatment methodologies are designed to remediate contamination directly within the ground, avoiding the need for excavation. ca.govclu-in.org
Permeable Reactive Barriers (PRBs): PRBs are subsurface barriers constructed with reactive materials that intercept and treat contaminated groundwater as it flows through. clu-in.org For chromium, these barriers are often filled with zero-valent iron, which reduces mobile Cr(VI) to immobile Cr(III). clu-in.org
In-Situ Chemical Reduction (ISCR): This involves injecting chemical reductants directly into the contaminated soil and groundwater plumes. ca.gov This approach was used at a former chrome-plating facility where a solution of ferrous sulfate and ferric chloride was injected to treat approximately 5,800 m³ of soil, saving an estimated $500,000 over excavation and disposal. ca.gov
Electrokinetic Remediation (EKR): This technique uses a low-intensity direct electrical current to move contaminants through the soil. rescodedios.com The integration of advanced materials like nanomaterials or biochar can enhance EKR by improving conductivity and facilitating redox transformations of chromium. rescodedios.com
Table 2: Overview of In-Situ Treatment Methodologies for Chromium
| Methodology | Description | Common Reagents/Materials | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Permeable Reactive Barriers (PRBs) | A subsurface wall is installed to intercept a groundwater plume and treat it passively as it flows through. | Zero-Valent Iron, Compost, Biochar | Low long-term operational costs, minimal surface disruption. | clu-in.orgclu-in.org |
| In-Situ Chemical Reduction (ISCR) | Chemical reductants are injected directly into the contaminated zone to transform contaminants. | Ferrous Sulfate, Sodium Dithionite, Calcium Polysulfide | Can treat source zones and plumes rapidly; cost-effective compared to excavation. | ca.govclu-in.org |
| Soil Flushing | Water or a chemical solution is applied to the soil to mobilize contaminants for collection and treatment. | Water, Acetic Acid, EDTA | Can be applied in-situ to flush contaminants to a collection system. | researchgate.netenergy.govresearchgate.net |
| Electrokinetic Remediation (EKR) | An electric field is applied across the soil to induce movement of contaminants toward electrodes for removal. | Advanced materials (nanoparticles, biochar) can be added to enhance performance. | Effective in low-permeability soils (clays); can be combined with other technologies. | rescodedios.com |
Wastewater Treatment Applications for Heavy Metal Removal
Industrial activities such as electroplating, leather tanning, and textile manufacturing can generate wastewater with high concentrations of chromium. iastate.edu Various technologies are employed to remove chromium before the water is discharged.
Chemical Precipitation: This is a conventional method where chemicals are added to convert dissolved chromium into insoluble precipitates. For Cr(VI), this typically involves a two-step process: first, reduction to Cr(III) (often with sodium bisulfite or ferrous sulfate), and second, raising the pH (usually with lime or sodium hydroxide) to precipitate the Cr(III) as chromium hydroxide. clu-in.orgiastate.edu
Activated Sludge Process: This biological treatment method can effectively remove chromium from wastewater. iastate.edu Microorganisms in the activated sludge can reduce Cr(VI) to Cr(III), which is then removed from the solution through biosorption onto the microbial biomass (sludge). iastate.edu Acclimated activated sludge systems demonstrate high removal efficiency. The presence of an anoxic tank before the aerobic tank can aid in reducing Cr(VI) to Cr(III). iastate.edu
Ion Exchange: This process uses specialized resins to capture chromium ions from the water. ca.govovivowater.com As the contaminated water passes through the resin, chromate (B82759) ions (CrO₄²⁻) are exchanged for other ions on the resin surface. The resin can be regenerated, which creates a concentrated chromium waste stream for disposal or recovery, or it can be a single-use resin that is disposed of as solid waste when exhausted. ovivowater.com This technology can reduce Cr(VI) concentrations in drinking water to less than 2.5 parts per billion (ppb). ovivowater.com
Biosorption: This method utilizes biomass (such as bacteria, fungi, algae) or agricultural waste products to bind and remove heavy metals from aqueous solutions. nih.gov It is considered a cost-effective and environmentally friendly alternative to conventional methods. Various agricultural wastes, including rice husk, have been investigated as biosorbents for chromium. nih.gov
Table 3: Performance of Wastewater Treatment Technologies for Chromium Removal
| Technology | Mechanism | Typical Application | Removal Efficiency | Reference(s) |
|---|---|---|---|---|
| Chemical Precipitation | Reduction of Cr(VI) to Cr(III), followed by precipitation as Cr(OH)₃. | Industrial wastewater with high chromium concentrations. | High; widely used for industrial pretreatment. | clu-in.orgiastate.edu |
| Activated Sludge | Microbial reduction of Cr(VI) and biosorption of Cr(III) onto sludge. | Municipal and industrial wastewater. | 96% to 99% of chromium can be converted to Cr(III) and removed. | iastate.edu |
| Ion Exchange | Adsorption of chromate ions onto a solid resin matrix. | Drinking water treatment, polishing of industrial effluent. | Can achieve very low effluent concentrations (<2.5 ppb). | ca.govovivowater.com |
| Biosorption | Binding of chromium ions to the surface of biological materials. | Treatment of low-strength wastewater; polishing. | Varies by biosorbent; e.g., rutin-based sorbents showed capacities of 26.3-41.6 mg/g. | nih.gov |
Theoretical and Computational Chemistry of Chromium Acetate Complexes
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone for studying the electronic structure and bonding in chromium-acetate complexes. scispace.com These calculations provide fundamental insights into bond lengths, binding energies, and the influence of chromium's oxidation and spin states on complex stability. scirp.org
Systematic DFT studies on tris-chromium acetate (B1210297) complexes, [Cr(AC)₃]ⁿ, have been performed to understand the complexation between chromium ions and acetate ligands. scirp.org Investigations into different oxidation states show that the coordination strength of Cr(VI) with the acetate ligand is the strongest compared to other states. scirp.org The calculated average Cr-O bond lengths in [Cr(III)(AC)₃]⁰ and [Cr(VI)(AC)₃]³⁺ complexes are 2.01 Å and 1.85 Å, respectively, indicating a stronger bond in the hexavalent complex. scirp.org Thermodynamic calculations of energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) confirm that the tris [Cr(VI)(AC)₃]³⁺ complex is the most stable among the studied chromium-carboxylate systems. scirp.org
Natural Bond Orbital (NBO) analysis further elucidates the bonding, with stabilization energies confirming greater charge transfer in the Cr(VI) complexes, supporting the observed trends in metal binding affinities. scirp.org The interaction energy for the hexavalent tris chromium acetate [Cr(VI)(AC)₃]³⁺ complex (96.95 kcal·mol⁻¹) is significantly higher than that of the trivalent complex (36.52 kcal·mol⁻¹), indicating a much stronger interaction between the carboxylate ligand and Cr(VI). scirp.org
For dimeric chromium(II,II) acetate complexes, which feature metal-metal bonds, DFT calculations are often combined with multiconfigurational methods like CASSCF/CASPT2. researchgate.net These studies reveal that axial ligands strongly correlate with structural parameters and can influence the electronic structure, leading to partial paramagnetic properties arising from a thermal equilibrium between a ground state (S=0) and a low-lying excited state (S=1). researchgate.net However, DFT methods face challenges with the complex electronic structure of Cr-Cr multiple bonds, often severely underestimating the Cr-Cr bond distance compared to experimental diffraction measurements. osti.gov For example, in chromous acetate dihydrate, DFT calculations underestimate the Cr-Cr bond distance by as much as 0.650 Å, a discrepancy that is significantly reduced by using higher-level methods like CASPT2. osti.gov
| Complex | Oxidation State | Average Cr-O Bond Length (Å) | Binding Energy (ΔE_bind, kcal·mol⁻¹) | Interaction Energy (E(2)ij, kcal·mol⁻¹) |
|---|---|---|---|---|
| [Cr(III)(AC)₃]⁰ | +3 | 2.01 | -902.16 | 36.52 |
| [Cr(VI)(AC)₃]³⁺ | +6 | 1.85 | -948.43 | 96.95 |
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Reactivity
Molecular Dynamics (MD) simulations are employed to study the behavior of chromium-acetate complexes in the solution phase, providing insights into coordination, reactivity, and transport phenomena. These simulations can model complex processes such as the formation of complexes in aqueous solutions and their interaction with other molecules like polymers. nih.govacs.org
For instance, MD simulations have been used to explore the complexation of Cr(III) with carboxylate-containing ligands in water. nih.gov These simulations, often performed using force fields like COMPASS II in an NPT ensemble, show that coordination occurs through the oxygen atoms of the carboxylate group, with the complex being further stabilized by hydrogen bonds with surrounding water molecules. nih.gov
The reactivity of chromium acetate as a crosslinking agent for polymers like hydrolyzed polyacrylamide (HPAM) in formation water has also been studied. acs.org These studies show that salinity significantly affects the cross-linking reaction; the reaction does not proceed at very low salinity but occurs as salinity increases. acs.org The simulations and experiments reveal a competition between intramolecular and intermolecular cross-linking reactions depending on the salt concentration. acs.org Similarly, in branched polymer gel systems using chromium acetate as a crosslinker, the rigid structure of the polymer and the chelation of chromium by amino acid groups can lead to a significant delay in gelation time, a phenomenon crucial for applications in conformance control in oilfields. mst.edu
Furthermore, mathematical models based on experimental data simulate the transport of chromium acetate solutions through porous media like carbonate rocks. researchgate.net These models account for mechanisms such as dolomite (B100054) dissolution and chromium precipitation, and their results show reasonable agreement with experimental data, aiding in the design of processes like polymer gel treatments for improving oil recovery. researchgate.net
Computational Modeling of Catalytic Cycles and Reaction Pathways
Chromium acetate and related compounds serve as catalysts in various chemical transformations, including organic oxidations and polymerization. mdpi.com Computational modeling, primarily using DFT, is essential for elucidating the detailed mechanisms of these catalytic cycles. Such models can map out the entire reaction pathway, identify transition states and intermediates, and calculate the associated energy profiles. acs.org
A prime example is the DFT modeling of the complete catalytic cycle for the direct oxidation of methane (B114726) (DOM) by a single-atom chromium catalyst supported on ZSM-5 zeolite, which can be prepared from a chromium(III) acetate hydroxide (B78521) precursor. Theoretical calculations show the reaction mechanism proceeds in three main steps:
Pre-activation of the reaction site: The initial active site is formed.
Oxidation of methane: The highly reactive hydroxyl radical is shown to be crucial for activating the C-H bond of methane.
Regeneration of active sites: The catalyst returns to its initial state, ready for the next cycle.
From the computed energy profile of a catalytic cycle, the turnover frequency (TOF), a key measure of catalyst efficiency, can be estimated. acs.org Theoretical methods, such as the energetic span model, can produce a derivative type of TOF, offering a standardized measure of a catalyst's intrinsic activity under specific conditions. acs.org These computational approaches provide a powerful framework for understanding and quantifying the performance of chromium-based catalysts. acs.org
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are a powerful tool for predicting and interpreting the spectroscopic properties of chromium-acetate complexes. Methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate infrared (IR) and UV-vis absorption spectra, which show good agreement with experimental measurements. scirp.org
For tris-chromium acetate complexes, DFT calculations have been used to simulate the vibrational spectra. scirp.org The assignments of the calculated frequencies are based on experimentally observed bands, and the results for structures like the monomer bidentate [Cr(III)(AC)₃]⁰ show good harmony with experimental infrared spectra. scirp.org These calculations can distinguish the vibrational modes associated with the bidentate carboxylate groups, reflecting the differences in the molecular structures of the complexes. scirp.org
| Assignment | Calculated Frequency | Experimental Frequency |
|---|---|---|
| νas(COO) | 1560 | 1550 |
| νs(COO) | 1452 | 1445 |
| δ(CH₃) | 1355 | 1350 |
Beyond vibrational spectroscopy, computational methods can predict electronic absorption spectra. scirp.org The vertical excitation energies obtained using TD-DFT can elucidate the electronic transitions responsible for the observed UV-vis spectra. scirp.org For more complex phenomena, such as the magneto-optical (MO) properties of chromium-containing materials, advanced many-body perturbation theory approaches like the GW plus Bethe-Salpeter equation (GW-BSE) are used. aps.org These methods can simulate magnetic circular dichroism and the Kerr effect, providing a detailed understanding of the material's response to light in a magnetic field. aps.org Spectroscopic studies on heterotrinuclear basic acetates of chromium(III) and iron(III) have also identified intense absorption bands that are tentatively assigned to simultaneous double excitations involving both metal ions. rsc.org
Design Principles for New Chromium-Acetate Based Materials and Catalysts
Computational chemistry provides a framework for the rational, in silico design of new materials and catalysts, moving beyond traditional trial-and-error experimentation. acs.orgd-nb.info By establishing relationships between structure and performance, computational models can screen potential candidates and guide the synthesis of optimized materials. d-nb.info
A key design principle involves using computational insights to select ligands that form chromium complexes with sufficient stability and reactivity for a specific application, such as in the chrome tanning of leather. researchgate.net The goal is to achieve controlled penetration and reaction rates by tuning the ligand environment. researchgate.net
In the field of catalysis, data-driven and first-principles approaches are accelerating the discovery of novel catalysts. acs.orgrsc.org For example, in the design of catalysts for the electrocatalytic production of hydrogen peroxide (H₂O₂), a series of chromium-based polymers were designed and synthesized. mdpi.com It was found that the H₂O₂ production capacity increased with a higher ratio of C–O and Cr–O bonds. The computational insight that the para-carboxyl group of the terephthalic acid ligand leads to the highest coordination activity and selectivity guided the synthesis of the most effective catalyst, Cr-BDC@O-CNT. mdpi.com This catalyst exhibited a high H₂O₂ yield of 87% and excellent electroreduction activity, demonstrating how computational design can lead to improved materials. mdpi.com
These design frameworks often involve several steps:
Proposing a reaction mechanism based on chemical knowledge.
Using DFT to calculate the energy profile for various catalyst candidates.
Identifying descriptors that correlate with catalytic activity to screen large numbers of potential materials. d-nb.info
Such systematic methods are essential for the optimal selection and design of functional materials for advanced chemical processes. d-nb.info
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for accurately determining acetic acid concentration via titration?
- Methodological Answer : Use standardized NaOH (1.00 M) with phenolphthalein indicator (pH 8.2–10.0 transition). Conduct triplicate trials to minimize human error (e.g., spillage, measurement inaccuracies). Calculate molarity via .
- Data Example :
| Trial | NaOH Volume (mL) | Calculated Acetic Acid (M) |
|---|---|---|
| 1 | 9.60 | 0.960 |
| 2 | 8.45 | 0.845 |
| 3 | 8.80 | 0.880 |
Q. What are the common microbial pathways for acetic acid production in biochemical research?
- Methodological Answer : Acetobacter species oxidize ethanol () in vinegar fermentation. The Wood-Ljungdahl pathway in acetogenic bacteria fixes CO via acetyl-CoA synthesis. Use pH-controlled bioreactors (4.5–6.0) for optimal yield .
Q. How do researchers select extraction solvents for isolating acetic acid from complex matrices?
- Methodological Answer : Prioritize polarity-matching solvents (e.g., ethyl acetate for hydrophobic matrices) or buffer systems (pH 3–5). For hydrolysates, emulsion liquid membranes (ELMs) with organophosphorus extractants achieve >90% recovery. Validate via HPLC with fluorescence detection (LOD: 0.1 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported acetic acid concentrations from titration versus advanced analytical methods?
- Methodological Answer : Cross-validate using:
- GC-MS : Quantify volatile derivatives (e.g., methyl acetate).
- HPLC-ESI-MS : Detect non-volatile salts (e.g., sodium acetate).
- NMR : Confirm structural integrity in complex mixtures.
Q. What methodological approaches optimize acetic acid recovery in emulsion liquid membrane (ELM) systems?
- Methodological Answer : Optimize:
- Surfactant Concentration : 2–5% Span 80 for stable emulsions.
- Extractant : Tri-n-octylphosphine oxide (TOPO) at 0.1 M for >95% selectivity.
- Temperature : 40–50°C to enhance diffusion rates without membrane breakdown.
- Data Example :
| Parameter | Optimal Range | Recovery Efficiency (%) |
|---|---|---|
| TOPO Concentration | 0.1 M | 92–96 |
| pH | 2.5–3.5 | 88–94 |
| Stirring Rate | 300–400 rpm | 90–93 |
Q. What catalyst considerations are paramount in designing efficient methanol carbonylation processes for acetic acid synthesis?
- Methodological Answer :
- Monsanto Process : Rhodium/iodide catalysts (150–200°C, 30–60 bar CO).
- Cativa Process : Iridium/iodide with lower HO content (<5%) to reduce byproducts.
- Kinetic Control : Monitor CO partial pressure to prevent catalyst deactivation (e.g., Rh precipitation).
- Performance Metrics :
| Catalyst | Yield (%) | Byproduct (Propionic Acid) (%) |
|---|---|---|
| Rhodium | 95–98 | 0.5–1.2 |
| Iridium | 97–99 | 0.2–0.8 |
Methodological Best Practices
- Error Mitigation : Use automated titration systems to reduce human error by ~15% .
- Data Validation : Cross-reference titration results with GC-MS or NMR for matrices with interfering compounds .
- Catalyst Screening : Employ high-throughput DFT simulations to predict Ir/Rh catalyst stability under varying CO pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
